molecular formula C7H5F3N2O2 B089659 2-Amino-5-nitrobenzotrifluoride CAS No. 121-01-7

2-Amino-5-nitrobenzotrifluoride

Cat. No.: B089659
CAS No.: 121-01-7
M. Wt: 206.12 g/mol
InChI Key: HOTZLWVITTVZGY-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzotrifluoride is a versatile chemical building block prized for its role in advanced synthetic chemistry. Its structure, featuring both an aromatic amine and a nitro group adjacent to a trifluoromethyl group, makes it a valuable precursor in the synthesis of complex molecules. A primary application of this compound is in the pharmaceutical industry, where it serves as a key intermediate in the research and development of active pharmaceutical ingredients (APIs) . The benzenamine core allows for further functionalization, enabling the creation of novel compounds for therapeutic evaluation. Concurrently, in the agrochemical sector, this aniline derivative is utilized in the creation of new crop protection agents and pesticides, contributing to the development of more efficient and targeted agricultural solutions . The presence of the strong electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, which can be crucial for modulating the bioactivity and physicochemical characteristics of the final target molecules . As a specialty intermediate, this compound is integral to ongoing innovation in material science and the synthesis of other sophisticated chemical products, underlining its importance in industrial and academic research laboratories .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZLWVITTVZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153095
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-01-7
Record name 4-Nitro-2-(trifluoromethyl)aniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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Record name 4-nitro-α,α,α-trifluoro-o-toluidine
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique molecular structure, featuring an aniline core substituted with a strongly electron-withdrawing trifluoromethyl group and a nitro group, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in dye synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties
PropertyValueReference
CAS Number 121-01-7[3][4]
Molecular Formula C₇H₅F₃N₂O₂[3]
Molecular Weight 206.12 g/mol [3]
Appearance Yellow to brown crystalline powder[3]
Melting Point 90-92 °C[4]
Boiling Point 298.0 ± 35.0 °C (Predicted)[3]
Density 1.471 g/cm³ (Estimate)[3]
Chemical and Spectroscopic Properties
PropertyValueReference
pKa -1.92 ± 0.36 (Predicted)[3]
LogP 3.30[5]
Solubility While specific quantitative data is not readily available, it is expected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and dimethylformamide based on its chemical structure and use in synthesis.[6][7]
¹H NMR (CDCl₃) δ 8.40 (d, J=2.6 Hz, 1H), 8.18 (dd, J=9.0, 2.6 Hz, 1H), 6.77 (d, J=9.0 Hz, 1H), 4.9 (s, 2H)[8]
¹³C NMR Data not fully available in search results.[6]
IR (KBr) Key peaks expected for N-H stretching (amine), N-O stretching (nitro group), and C-F stretching (trifluoromethyl group).[9]
UV-Vis Specific λmax and molar absorptivity data not available. Aromatic nitro compounds typically exhibit strong absorption in the UV region.[9][10]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

  • Ensure the this compound sample is dry and in a fine powder form.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point (90-92°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents can be performed as follows.

Procedure:

  • Label a series of small test tubes with the names of the solvents to be tested (e.g., water, ethanol, methanol, acetone, toluene, hexane).

  • Add approximately 10-20 mg of this compound to each test tube.

  • Add 1 mL of the respective solvent to each test tube.

  • Vortex or shake each test tube vigorously for 1-2 minutes.

  • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • For samples that do not dissolve at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility, noting if the compound dissolves upon heating and if it precipitates upon cooling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure.

Procedure:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved; gentle warming or sonication may be necessary.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment. Standard parameters include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the spectra by applying a Fourier transform, phasing, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

  • For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • ATR Method:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the powdered this compound sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • KBr Pellet Method:

    • Thoroughly mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Procedure:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Place both cuvettes in the spectrophotometer.

  • Record a baseline spectrum with the solvent.

  • Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax.

Synthetic Application Workflow

This compound is a key starting material in the synthesis of monoazo dyes.[3] The general workflow involves a diazotization reaction followed by a coupling reaction with an electron-rich aromatic compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction A This compound C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂ / HCl B->C E Azo Dye Product C->E 0-5 °C D Coupling Agent (e.g., N,N-diethylaniline) D->E

Caption: Workflow for the synthesis of an azo dye from this compound.

This workflow illustrates the two-stage process for producing azo dyes. In the first step, the primary amine of this compound is converted to a diazonium salt at low temperatures using nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This reactive intermediate is then immediately used in the second step, where it undergoes an electrophilic aromatic substitution with an electron-rich coupling partner, such as a substituted aniline or phenol, to form the stable azo dye.[12]

References

An In-depth Technical Guide to 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzotrifluoride, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, spectroscopic data, synthesis and application protocols, and safety information. Furthermore, it explores the compound's general biological mechanism of action and outlines a typical experimental workflow for its evaluation.

Core Compound Information

This compound, also known by its systematic name 4-Nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound.[1][2] Its structure, incorporating an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, imparts specific reactivity and electronic properties, making it a valuable building block in organic synthesis.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 121-01-7
Molecular Formula C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol
Appearance Yellow to brown powder/crystal
Melting Point 90-92 °C
Boiling Point 298.0 ± 35.0 °C (Predicted)
Density 1.503 g/cm³
Synonyms 4-Nitro-2-(trifluoromethyl)aniline, 4-Nitro-α,α,α-trifluoro-o-toluidine
Spectroscopic Data

The structural characterization of this compound is supported by the following spectroscopic data.

Spectroscopic DataDetails
¹H NMR Chemical shifts (ppm): 8.396 (d), 8.181 (dd), 6.770 (d), 4.9 (s, NH₂). Coupling constants (Hz): J(A,B)=2.6, J(B,C)=9.0.[4]
¹³C NMR Spectral data available, though specific peak assignments require further analysis.[5]
Infrared (IR) Spectroscopy IR spectra are available, showing characteristic peaks for the functional groups present.[6][7]
Mass Spectrometry (MS) Mass spectral data is available, confirming the molecular weight of the compound.[8]

Synthesis and Applications

This compound is a versatile intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries.[1][2][3]

Experimental Protocols

This protocol describes the synthesis of the title compound via ammonolysis of 2-chloro-5-nitrobenzotrifluoride.

Materials:

  • 2-Chloro-5-nitrobenzotrifluoride

  • Aqueous ammonia solution

  • Organic solvent (e.g., ethanol, methanol)

  • Copper catalyst (optional)

Procedure:

  • In a high-pressure reactor, combine 2-chloro-5-nitrobenzotrifluoride with an excess of aqueous ammonia in an alcohol-based solvent.[9]

  • If desired, add a catalytic amount of a copper-containing catalyst.

  • Seal the reactor and heat the mixture to a temperature between 120-150°C.

  • Maintain the reaction at this temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The product, this compound, can be isolated by filtration and purified by recrystallization.

This compound is a key starting material for the synthesis of Flutamide, a non-steroidal antiandrogen drug.

Materials:

  • This compound

  • Isobutyryl chloride

  • 1,2-dichloroethane (solvent)

  • N,N-dimethylacetamide (acid scavenger)

  • 4-dimethylaminopyridine (DMAP, catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve this compound in 1,2-dichloroethane.

  • Add N,N-dimethylacetamide and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 5-10°C.

  • Slowly add isobutyryl chloride dropwise to the cooled solution, maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to warm to 18-25°C and stir until the starting material is completely consumed.

  • Add water to the reaction mixture and heat to distill off the 1,2-dichloroethane.

  • The crude Flutamide will precipitate from the aqueous solution and can be collected by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain the final Flutamide product.

This protocol outlines the use of this compound in the preparation of an azo dye intermediate via bromination.

Materials:

  • This compound

  • Bromine

  • Methanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve this compound in methanol at room temperature.[6]

  • Slowly add a solution of bromine in methanol to the reaction mixture over a period of 2 hours.[6]

  • Stir the reaction mixture at room temperature for an additional 24 hours.[6]

  • Adjust the pH of the solution to 7-8 using a 30% aqueous sodium hydroxide solution.[6]

  • Dilute the mixture with water to precipitate the product.[6]

  • Collect the precipitated solid by suction filtration, wash with water, and dry under vacuum at 60°C to yield the brominated intermediate.[6]

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the biological activity of nitroaromatic compounds is generally understood to proceed through a process of metabolic activation.

The nitro group is a key pharmacophore that can be enzymatically reduced in biological systems.[1][10] This bioreduction is often a prerequisite for the compound's biological effects.[10] The process is typically catalyzed by nitroreductase enzymes, which can be either oxygen-sensitive (Type II) or oxygen-insensitive (Type I).[10]

The reduction of the nitro group proceeds through several reactive intermediates, including the nitroso and hydroxylamine derivatives.[4] These intermediates, along with the potential for generating reactive oxygen species (ROS) through futile cycling in the presence of oxygen, are thought to be responsible for the cytotoxic and mutagenic effects of some nitroaromatic compounds by causing damage to cellular macromolecules such as DNA.[1][11]

Metabolic Activation of this compound cluster_0 Cellular Environment Compound This compound (Pro-drug) Nitroreductase Nitroreductase (NTR) Enzymes Compound->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Bioactivation Cellular_Damage Cellular Damage (e.g., DNA adducts) Reactive_Intermediates->Cellular_Damage Interaction with macromolecules

General metabolic activation pathway for nitroaromatic compounds.

Experimental Workflow for Biological Screening

The evaluation of compounds like this compound and its derivatives in a drug discovery context typically follows a structured experimental workflow. This workflow is designed to assess the compound's biological activity, identify potential targets, and evaluate its safety profile.

Experimental Workflow for Biological Screening Start Compound Synthesis and Purification In_Vitro_Assays In Vitro Assays (e.g., enzyme inhibition, cell viability) Start->In_Vitro_Assays Hit_Identification Hit Identification and Validation In_Vitro_Assays->Hit_Identification Hit_Identification->In_Vitro_Assays No Hit / Revise Mechanism_of_Action Mechanism of Action Studies (e.g., target identification, pathway analysis) Hit_Identification->Mechanism_of_Action Validated Hit In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Mechanism_of_Action Refine Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Optimized Lead End Clinical Trials Preclinical_Development->End

A typical workflow for the biological screening of new chemical entities.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a chemical fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its unique trifluoromethyl, nitro, and amino functionalities make it a versatile precursor for a range of valuable products, particularly in the pharmaceutical and dye industries. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization. Further research into the specific biological activities and metabolic pathways of this compound and its derivatives may unveil new therapeutic applications.

References

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-Nitro-3-(trifluoromethyl)aniline (CAS No. 393-11-3). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-androgen drug flutamide, and also finds applications in the development of agrochemicals and as a research tool in areas such as nitric oxide photodonors.

Molecular Structure and Properties

4-Nitro-3-(trifluoromethyl)aniline is a substituted aniline containing both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group attached to the benzene ring. These electron-withdrawing groups significantly influence the chemical reactivity and physical properties of the molecule.

The molecular structure is as follows:

Molecular Structure of 4-Nitro-3-(trifluoromethyl)aniline

Table 1: Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)aniline

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₂[1]
Molecular Weight 206.12 g/mol [1]
CAS Number 393-11-3[1]
Appearance Yellow to orange crystalline powder[2]
Melting Point 125-129 °C[1]
Boiling Point 326.4 °C at 760 mmHg (Predicted)N/A
Density 1.503 g/cm³N/A
Solubility Sparingly soluble in water. Soluble in DMSO and methanol.N/A

Spectroscopic Data

The structural features of 4-Nitro-3-(trifluoromethyl)aniline have been characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

TechniqueKey Data and ObservationsSource
¹H NMR (400 MHz, DMSO-d₆): δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, -NH₂), 7.32 (d, J=9.3 Hz, 1H).[3]
¹³C NMR (100 MHz, DMSO-d₆): δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz, C-CF₃), 121.7 (q, J=272.5 Hz, CF₃).[3]
FT-IR (KBr) ν (cm⁻¹): 3535, 3434 (N-H stretching), 1635 (N-H bending), 1592, 1520 (N-O stretching of NO₂), 1119 (C-F stretching).[3][4]
Mass Spec. MS (EI): m/z 206 (M⁺).[5][6]

Experimental Protocols

Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

A common and efficient method for the preparation of 4-Nitro-3-(trifluoromethyl)aniline involves a three-step process starting from m-(trifluoromethyl)aniline.[7] This method is advantageous due to its high yield and relatively simple procedures.[7]

Experimental Workflow: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection (Hydrolysis) A m-(Trifluoromethyl)aniline C N-(3-(Trifluoromethyl)phenyl)acetamide A->C Non-protic solvent (e.g., Toluene) Heat (50-55 °C) B Acetyl Chloride B->C D N-(3-(Trifluoromethyl)phenyl)acetamide F 4-Nitro-3-(trifluoromethyl)acetanilide D->F Heat (60-65 °C) E Concentrated Nitric Acid E->F G 4-Nitro-3-(trifluoromethyl)acetanilide I 4-Nitro-3-(trifluoromethyl)aniline G->I Ethanol solution Heat (60-80 °C) H Potassium Carbonate H->I Flutamide_Metabolism Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide CYP1A2 FLU1 4-Nitro-3-(trifluoromethyl)aniline (FLU-1) Flutamide->FLU1 Carboxylesterase Hydroxyflutamide->FLU1 FLU1_NOH N-Hydroxy-4-nitro-3- (trifluoromethyl)aniline FLU1->FLU1_NOH CYP3A4 Conjugates Glucuronide/Sulfate Conjugates FLU1_NOH->Conjugates Detoxification NO_Release NTA_Derivative 4-Nitro-3-(trifluoromethyl)aniline Derivative Excited_State Excited State NTA_Derivative->Excited_State Light (e.g., 410 nm) Intermediate Nitro-to-Nitrite Rearrangement Excited_State->Intermediate Products Phenolic Product + NO Intermediate->Products

References

IUPAC name for 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)aniline

IUPAC Name: 4-Nitro-2-(trifluoromethyl)aniline Synonyms: 2-Amino-5-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-o-toluidine[1][2] CAS Number: 121-01-7[1][3]

Introduction

4-Nitro-2-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant strategic value in the chemical industry.[3] Its structure, which incorporates an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, imparts unique reactivity and electronic properties. These characteristics make it an indispensable building block for chemists in the synthesis of complex molecules. It is primarily utilized as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and advanced dyes and pigments.[3]

Chemical and Physical Properties

The physicochemical properties of 4-Nitro-2-(trifluoromethyl)aniline are summarized below. The compound typically appears as a yellow to brown crystalline powder.[4][5]

PropertyValueReference
Molecular Formula C₇H₅F₃N₂O₂[1]
Molecular Weight 206.12 g/mol [1]
Melting Point 90-92 °C[5]
Boiling Point 298.0 °C (Predicted)[5]
Appearance Yellow to brown powder[5]
InChI Key HOTZLWVITTVZGY-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)N[2]

Safety and Handling

4-Nitro-2-(trifluoromethyl)aniline is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling this compound to prevent exposure.[2]

Hazard InformationDetailsReference
Signal Word Warning[2]
Pictogram GHS07 (Exclamation mark)[2]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)[2]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Precautionary Statements P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312[2]
Storage Class 11 (Combustible Solids)[2]
Handling Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Keep away from sources of ignition.[6]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]

Applications in Synthesis

The trifluoromethyl, nitro, and amino groups make this compound a versatile intermediate for introducing these key functionalities into more complex molecules.

  • Pharmaceuticals: It serves as a crucial precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly noted in the development of anti-infective agents.[3]

  • Agrochemicals: In the agricultural sector, this compound is vital for the production of effective and targeted herbicides, insecticides, and fungicides.[3]

  • Dyes and Pigments: 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes. The synthesis involves the diazotization of the amine group, followed by a coupling reaction with various aromatic compounds such as naptholsulphonic acids and pyrazolones.[7]

Experimental Protocols: Synthesis

A high-yield method for the preparation of 4-Nitro-2-(trifluoromethyl)aniline is through the amination of 4-chloro-3-nitro-benzotrifluoride.

Objective: To synthesize 2-Nitro-4-trifluoromethylaniline via nucleophilic aromatic substitution.

Reaction Scheme: 4-chloro-3-nitro-benzotrifluoride + NH₃(aq) → 4-Nitro-2-(trifluoromethyl)aniline + HCl

Materials:

  • 4-chloro-3-nitro-benzotrifluoride

  • Excess aqueous ammonia

  • Copper catalyst (optional)

  • Autoclave reactor

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge a high-pressure autoclave reactor with 4-chloro-3-nitro-benzotrifluoride and an excess of aqueous ammonia. A copper catalyst may be added to facilitate the reaction.[8]

  • Seal the reactor and heat the mixture to a temperature between 100°C and 120°C.[8]

  • Maintain the reaction at this temperature under constant stirring, monitoring the pressure inside the vessel.

  • After the reaction is complete (as determined by a suitable method like HPLC), cool the autoclave to room temperature.

  • Upon cooling, the product, 2-Nitro-4-trifluoromethylaniline, will crystallize out of the solution.[8]

  • Discharge the resulting suspension from the reactor.

  • Isolate the solid product by filtration.

  • Wash the filtered crystals thoroughly with water to remove any remaining mother liquor and inorganic byproducts.[8]

  • Dry the purified product in an oven. This process has been reported to yield the final product in high purity (>98%) and with a yield of up to 99%.[8]

Visualized Synthesis Pathway

The following diagram illustrates the synthetic route from 4-chloro-3-nitro-benzotrifluoride to the target compound.

Synthesis_Pathway reactant 4-chloro-3-nitro-benzotrifluoride product 4-Nitro-2-(trifluoromethyl)aniline reactant->product Amination reagent Aqueous Ammonia (excess) 100-120°C, Cu catalyst (opt.) reagent->reactant

Caption: Synthesis of 4-Nitro-2-(trifluoromethyl)aniline.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 5-Amino-2-nitrobenzotrifluoride (CAS Number: 393-11-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and research activities.

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of 5-Amino-2-nitrobenzotrifluoride.

Table 1: General Properties of 5-Amino-2-nitrobenzotrifluoride

PropertyValue
Chemical Name 5-Amino-2-nitrobenzotrifluoride
Synonyms 4-Nitro-3-(trifluoromethyl)aniline
CAS Number 393-11-3
Molecular Formula C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol
Appearance Yellow to orange-yellow crystalline powder

Table 2: Melting Point of 5-Amino-2-nitrobenzotrifluoride

ParameterTemperature Range (°C)
Melting Point 125 - 129 °C

Table 3: Qualitative Solubility of 5-Amino-2-nitrobenzotrifluoride

SolventSolubility
Water Insoluble
Methanol Slightly Soluble
Dimethyl Sulfoxide (DMSO) Slightly Soluble

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for reproducible research. The following sections outline standard laboratory protocols.

Determination of Melting Point

The melting point of 5-Amino-2-nitrobenzotrifluoride can be accurately determined using the capillary method with a calibrated melting point apparatus.

Materials:

  • 5-Amino-2-nitrobenzotrifluoride sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline 5-Amino-2-nitrobenzotrifluoride is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is prepared.

    • The sample is then heated to a temperature approximately 20 °C below the estimated melting point.

    • The heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Thermodynamic Solubility (Shake-Flask Method)

For a compound with low aqueous solubility, the shake-flask method is a reliable technique to determine its thermodynamic solubility.

Materials:

  • 5-Amino-2-nitrobenzotrifluoride sample

  • Selected solvents (e.g., water, methanol, DMSO)

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of solid 5-Amino-2-nitrobenzotrifluoride is added to a series of vials, each containing a known volume of the desired solvent. The presence of excess solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration: The vials are sealed and placed in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand to let the excess solid settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The concentration of the dissolved 5-Amino-2-nitrobenzotrifluoride in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • HPLC: A calibration curve is generated using standard solutions of known concentrations. The filtered sample is then injected into the HPLC system, and its concentration is calculated based on the peak area.

    • UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for the compound. The absorbance of the filtered sample is then measured, and its concentration is determined.

  • Data Reporting: The solubility is expressed in units such as mg/L, g/L, or mol/L.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination start Start prep Grind Sample start->prep load Load Capillary Tube prep->load setup Place in Apparatus load->setup rapid_heat Rapid Heating (Approx. MP) setup->rapid_heat cool Cool Apparatus rapid_heat->cool New Sample slow_heat Slow Heating (1-2°C/min) rapid_heat->slow_heat Known Approx. MP cool->setup observe Observe Melting slow_heat->observe record Record T_onset and T_complete observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solid to Solvent start->add_solid agitate Agitate at Constant Temp (24-72h) add_solid->agitate phase_sep Settle and Filter Supernatant agitate->phase_sep quantify Quantify Concentration (HPLC/UV-Vis) phase_sep->quantify end End quantify->end

Caption: Workflow for Solubility Determination.

Synthesis of 2-Amino-5-nitrobenzotrifluoride from 2-chloro-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable intermediate, 2-Amino-5-nitrobenzotrifluoride, from its precursor, 2-chloro-5-nitrobenzotrifluoride. This transformation is a critical step in the production of various active pharmaceutical ingredients and other specialty chemicals. This document provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as 4-nitro-2-(trifluoromethyl)aniline, is a key building block in organic synthesis. Its trifluoromethyl and amino functionalities make it a versatile precursor for the introduction of these critical moieties into more complex molecules. The most common and industrially viable route to this compound is through the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzotrifluoride with an amino group, typically using ammonia. This process, often carried out at elevated temperatures and pressures, is known as ammonolysis or amination.

Reaction Overview

The core transformation involves the displacement of a chloride ion from the aromatic ring by an ammonia molecule. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the reaction.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported syntheses of this compound.

ParameterExample 1[1]Example 2[1]Example 3[2]Example 4[2]
Starting Material 2-chloro-5-nitrobenzotrifluoride2-chloro-5-nitrobenzotrifluoride2-chloro-5-nitrobenzotrifluoride2-chloro-5-nitrobenzotrifluoride
Reagents 22% Aqueous Ammonia, Isopropanol24% Aqueous AmmoniaLiquefied Ammonia, MethanolLiquefied Ammonia, Ethanol
Temperature 180°C175°C200°C200°C
Pressure 28 bar32 barNot SpecifiedNot Specified
Reaction Time 5 hours7 hours20 hours20 hours
Yield Not explicitly stated, but implies near quantitative91%95%94.9%
Purity Not SpecifiedMelting Point: 126-127°C94.1%98.6% (after recrystallization)

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound.[1][2]

Protocol 1: Ammonolysis in Aqueous Ammonia[1]

Materials:

  • 2-chloro-5-nitrobenzotrifluoride

  • 24% Aqueous Ammonia solution

  • Steel Autoclave

  • Suction filtration apparatus

  • Vacuum drying oven

Procedure:

  • Charge a 5 L steel autoclave with 452 g of 2-chloro-5-nitrobenzotrifluoride and 2125 g of 24% aqueous ammonia solution.

  • Seal the autoclave and, with efficient stirring, heat the mixture to 175°C. A pressure of approximately 32 bar will develop.

  • Maintain the reaction at this temperature for 7 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia.

  • Filter the reaction mixture through a suction filter to collect the crystalline product.

  • The moist, crystalline product is this compound.

  • Dry the product in a vacuum drying oven to obtain the final, dry compound. The expected yield is approximately 375 g (91%).

Protocol 2: Ammonolysis in Alcoholic Ammonia[2]

Materials:

  • 2-chloro-5-nitrobenzotrifluoride

  • Ethanol

  • Liquefied Ammonia

  • High-pressure reactor

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, combine 600 g of 2-chloro-5-nitrobenzotrifluoride and 600 g of ethanol.

  • Introduce 300 g of liquefied ammonia into the reactor.

  • Heat the mixture to 200°C and maintain the reaction for 20 hours.

  • After the reaction period, cool the reactor to 15°C.

  • Filter the resulting slurry to collect the product.

  • Wash the filter cake twice with 300 ml portions of ethanol.

  • The resulting product is this compound, with an expected yield of approximately 510 g (94.9%).

Purification: Recrystallization[2]

The crude this compound can be further purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum. A purity of up to 98.6% can be achieved.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow reagents 2-chloro-5-nitrobenzotrifluoride Ammonia (aqueous or liquefied) Solvent (e.g., Water, Alcohol) reaction Reaction in Autoclave (High Temperature & Pressure) reagents->reaction 1. workup Work-up: - Cooling - Venting excess NH3 - Filtration reaction->workup 2. crude_product Crude this compound workup->crude_product 3. purification Purification: Recrystallization (e.g., from Isopropanol) crude_product->purification 4. final_product Pure this compound purification->final_product 5.

Caption: Synthetic workflow for this compound.

Safety Considerations

This synthesis involves the use of high pressures, high temperatures, and corrosive and flammable materials. All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The high-pressure autoclave should be operated according to the manufacturer's instructions and safety guidelines. Excess ammonia should be vented safely.

Conclusion

The synthesis of this compound from 2-chloro-5-nitrobenzotrifluoride via ammonolysis is a robust and high-yielding process. The reaction can be effectively carried out using either aqueous or alcoholic ammonia under high temperature and pressure conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Proper safety precautions are paramount when performing this synthesis.

References

Chemical reactivity of the amino group in 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5-nitrobenzotrifluoride

Introduction

This compound, also known as 4-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound with significant strategic value in the chemical industry. Its molecular structure, which incorporates an amino group, a nitro group, and a trifluoromethyl group on a benzene ring, provides a unique combination of electronic properties and reactivity. This makes it a crucial intermediate in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and advanced dyes and pigments.[1] The reactivity of the primary amino group is central to its utility as a building block, allowing for a variety of chemical transformations. This guide provides a detailed examination of the chemical reactivity of this amino group, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its characterization and for planning and monitoring chemical reactions.

PropertyValueReference
Molecular Formula C₇H₅F₃N₂O₂[2]
Molecular Weight 206.12 g/mol [2][3]
Appearance Yellow to brown crystalline powder[4][5]
Melting Point 90-92 °C[4]
Boiling Point 298.0 ± 35.0 °C (Predicted)[4]
pKa -1.92 ± 0.36 (Predicted)[4]
¹H NMR Chemical Shifts (ppm) 8.396 (d), 8.181 (dd), 6.770 (d)[6]
¹H NMR Coupling Constants (Hz) J(A,B) = 2.6 Hz, J(B,C) = 9.0 Hz[6]
CAS Registry Number 121-01-7[2]

Core Reactivity of the Amino Group

The amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring significantly influences its reactivity, primarily by reducing the electron density of the aromatic system and the basicity of the amino group. The predicted pKa of -1.92 indicates that it is a very weak base.[4][7] Despite this, the amino group retains its nucleophilic character and can participate in several key reactions.

G This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (NaNO₂, Acid) N-Acylated Product N-Acylated Product This compound->N-Acylated Product Acylation (e.g., Acetic Anhydride) N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product N-Alkylation Di-arylamine Product Di-arylamine Product This compound->Di-arylamine Product Nucleophilic Substitution (on electron-deficient arene) Brominated Product Brominated Product Diazonium Salt->Brominated Product Sandmeyer-type Reaction (HBr, Cu(I)) Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes Azo Coupling (with coupling component)

Caption: Key reactions of the amino group in this compound.

Diazotization and Subsequent Reactions

The transformation of the primary aromatic amino group into a diazonium salt is one of its most important reactions. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid.[8] The resulting diazonium salt is a versatile intermediate that can be used to introduce a variety of other functional groups into the aromatic ring.

Applications:

  • Synthesis of Azo Dyes: this compound undergoes diazotization and can then be coupled with various aromatic compounds such as N-hydroxyalkylamino-5-naphthols, pyrazolones, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines to form monoazo dyes.[4][9]

  • Sandmeyer-type Reactions: The diazonium group can be replaced by a halide. For instance, this compound can be converted to 2-bromo-5-nitrobenzotrifluoride, a key intermediate for liquid crystal materials, through a low-temperature bromination reaction involving HBr and a copper catalyst.[5][10]

G cluster_0 Diazotization A Primary Aromatic Amine (Ar-NH₂) C N-Nitrosamine (Ar-NH-N=O) A->C + HONO, H⁺ B Nitrous Acid (HONO) D Diazohydroxide (Ar-N=N-OH) C->D Protonation/Deprotonation E Aryl Diazonium Ion (Ar-N₂⁺) D->E + H⁺, - H₂O

Caption: Generalized mechanism of the diazotization reaction.[11]

Experimental Protocol: Synthesis of 2-Bromo-5-nitrobenzotrifluoride [5][10]

This protocol involves two main steps: the synthesis of this compound and its subsequent conversion to the brominated product.

  • Synthesis of this compound: 2-Chloro-5-nitrobenzotrifluoride undergoes an ammonolysis reaction in an alcohol solvent (e.g., methanol, ethanol) in the presence of liquefied ammonia. The reaction is typically carried out at a high temperature, in the range of 120-250 °C (preferably 150-200 °C). The molar ratio of ammonia to the starting material is between 3 and 15.

  • Low-Temperature Bromination: this compound is then subjected to a low-temperature bromination reaction. This is carried out in an acidic solvent (e.g., formic acid, acetic acid, sulfuric acid) in the presence of HBr and a copper catalyst, preferably cuprous bromide. The reaction temperature is maintained between -10 °C and 15 °C (preferably 0-10 °C). The product, 2-bromo-5-nitrobenzotrifluoride, can be purified by recrystallization to achieve a high purity of over 99.5%.[5][10]

G start This compound step1 Dissolve in acidic solvent (e.g., H₂SO₄, HBr) start->step1 step2 Cool to 0-10 °C step1->step2 step3 Add NaNO₂ solution to form diazonium salt step2->step3 step4 Add CuBr catalyst step3->step4 step5 Warm to complete reaction step4->step5 step6 Isolate and recrystallize product step5->step6 end 2-Bromo-5-nitrobenzotrifluoride step6->end

Caption: Workflow for the synthesis of 2-bromo-5-nitrobenzotrifluoride.

Acylation

The amino group of this compound can be readily acylated, for example, by reacting it with acetic anhydride to form the corresponding acetyl derivative.[12] This reaction is often used to protect the amino group during other transformations on the aromatic ring, such as nitration or halogenation, as the acetyl group can be removed later by hydrolysis.[13]

Nucleophilic Aromatic Substitution

The amino group can act as a nucleophile in substitution reactions. An example is the synthesis of bis(2-trifluoromethyl-4-aminobenzyl)amine (TAPI), where this compound reacts with 2-fluoro-5-nitrobenzotrifluoride.[5] In this reaction, the amino group of one molecule displaces the fluorine atom of the other in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of bis(2-methyl-4-nitrobenzyl)amine (TNPI) [5]

  • Reaction Setup: Combine 4.12 g of 4-nitro-2-(trifluoromethyl)aniline (this compound), 4.18 g of 2-fluoro-5-nitrobenzotrifluoride, and 2.78 g of K₂CO₃ in 40.0 mL of DMAC in a three-neck flask equipped with a condenser under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 140 °C and maintain this temperature for 24 hours.

  • Workup: Pour the reaction liquid into 200.0 mL of deionized water to precipitate the product.

  • Purification: Rinse the precipitate repeatedly with deionized water and then dry it at 60 °C for 24 hours. This procedure yields bis(2-methyl-4-nitrobenzyl)amine (TNPI) with a reported yield of 94.9%.[5]

Potential for Catalytic Cross-Coupling Reactions

While specific examples for this compound are not prevalent in the provided search results, the amino group is generally amenable to catalytic cross-coupling reactions, such as Buchwald-Hartwig amination. These reactions are powerful methods for forming C-N bonds and could potentially be used to couple this compound with aryl halides or pseudohalides to create more complex molecular structures.[14] The development of such methodologies would further expand the synthetic utility of this important intermediate.

Conclusion

The amino group of this compound exhibits a rich and versatile chemical reactivity that is fundamental to its role as a key building block in organic synthesis. Its ability to undergo diazotization, acylation, and nucleophilic substitution allows for the introduction of a wide array of functional groups and the construction of complex molecules. The electronic-withdrawing nature of the nitro and trifluoromethyl substituents modulates this reactivity, presenting both challenges and opportunities for synthetic chemists. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in the development of new pharmaceuticals, agrochemicals, and materials.

References

Spectroscopic Profile of 2-Amino-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-5-nitrobenzotrifluoride (CAS No: 121-01-7), a crucial intermediate in pharmaceutical and dyestuff synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₅F₃N₂O₂, with a molecular weight of 206.12 g/mol . Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a trifluoromethyl group, leading to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals in the aromatic and amine proton regions.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.40d~2.6H-6
~8.18dd~9.0, ~2.6H-4
~6.77d~9.0H-3
~4.9br s--NH₂

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions.[1]

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the influence of the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating amino group, the aromatic carbon signals are spread over a characteristic range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretching (primary amine)
1600-1585MediumC-C stretching (aromatic ring)
1550-1475StrongAsymmetric N-O stretching (nitro group)
1360-1290StrongSymmetric N-O stretching (nitro group)
1335-1250StrongC-N stretching (aromatic amine)
1300-1100StrongC-F stretching (trifluoromethyl group)

Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrum (EI-MS)

m/zRelative Intensity (%)Plausible Fragment
206100[M]⁺ (Molecular Ion)
186~30[M - HF]⁺
176~30[M - NO]⁺
160~46[M - NO₂]⁺
140~23[M - NO₂ - HF]⁺
128~20[C₇H₄F₂N]⁺
113~16[C₆H₄FN]⁺

Note: The fragmentation pattern is based on typical fragmentation of aromatic nitro compounds and trifluoromethyl-substituted aromatics.

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently swirl or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Place a small amount of solid this compound powder directly onto the crystal surface.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Mass Spectrum Acquisition (Electron Ionization - EI):

    • Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Inlet System: Direct insertion probe or GC inlet.

    • GC Column (if used): A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program (if GC is used): Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Core Characteristics of Nitro-Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The nomenclature "4-Nitro-α,α,α-trifluoro-o-toluidine" is chemically ambiguous. This guide focuses on two plausible and well-documented isomers that fit the general structural description: 2-Nitro-4-(trifluoromethyl)aniline and 2-Nitro-6-(trifluoromethyl)aniline . These compounds are of significant interest to researchers, scientists, and drug development professionals due to the unique properties imparted by the trifluoromethyl and nitro functional groups.

Introduction

Nitro-trifluoromethyl anilines are a class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable moiety in drug design.[2] The nitro group, a strong electron-withdrawing group, further influences the chemical reactivity of the aromatic ring and serves as a precursor for the introduction of other functional groups, most notably an amino group upon reduction.

This technical guide provides a comprehensive overview of the core characteristics of 2-Nitro-4-(trifluoromethyl)aniline and 2-Nitro-6-(trifluoromethyl)aniline, covering their physicochemical properties, synthesis, spectroscopic analysis, and applications in drug development.

Physicochemical Properties

The key physical and chemical properties of 2-Nitro-4-(trifluoromethyl)aniline and its isomer, 2-Nitro-6-(trifluoromethyl)aniline, are summarized in the table below for easy comparison.

Property2-Nitro-4-(trifluoromethyl)aniline2-Nitro-6-(trifluoromethyl)aniline
CAS Number 400-98-6[3]24821-17-8
Molecular Formula C₇H₅F₃N₂O₂[3]C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol [3]206.12 g/mol
Appearance Yellow crystalline solidSolid
Melting Point 106 - 107 °C[4]48 - 52 °C
Boiling Point Not readily available261.1 °C at 760 mmHg[]
Solubility Soluble in many organic solventsNot readily available
pKa Not readily availableNot readily available

Synthesis and Experimental Protocols

Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

A common synthetic route to 2-Nitro-4-(trifluoromethyl)aniline involves the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.[4]

Experimental Protocol:

  • Reaction Setup: A mixture of 4-chloro-3-nitro-benzotrifluoride, excess aqueous ammonia, and a copper catalyst (optional) is placed in a pressure reactor.[4]

  • Reaction Conditions: The reactor is heated to a temperature between 80°C and 150°C. The pressure will increase as the reaction proceeds.[4]

  • Reaction Monitoring: The reaction is monitored for the consumption of the starting material.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the pressure is released. The crystalline product is collected by filtration.[4]

  • Purification: The crude product is washed with water and dried to yield 2-Nitro-4-(trifluoromethyl)aniline with high purity (>98%).[4]

G A 4-Chloro-3-nitro-benzotrifluoride E Ammonolysis A->E B Aqueous Ammonia (excess) B->E C Copper Catalyst (optional) C->E D Pressure Reactor 80-150 °C F Cooling & Filtration D->F E->D G Washing with Water F->G H Drying G->H I 2-Nitro-4-(trifluoromethyl)aniline H->I

Synthesis workflow for 2-Nitro-4-(trifluoromethyl)aniline.
Synthesis of 2-Nitro-6-(trifluoromethyl)aniline

The synthesis of 2-Nitro-6-(trifluoromethyl)aniline can be achieved through the nitration of 2-(trifluoromethyl)aniline, followed by separation of the isomers. An improved method involves a two-step process of acetylation followed by nitration to better control the regioselectivity.[6][7]

Experimental Protocol:

  • Acetylation: 2-(Trifluoromethyl)aniline is reacted with an acetylating agent (e.g., acetic anhydride) to protect the amino group.

  • Nitration: The resulting acetanilide is then nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature conditions. This step yields a mixture of nitro isomers.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the desired nitroaniline isomers.

  • Isomer Separation: The mixture of 2-Nitro-6-(trifluoromethyl)aniline and other isomers is separated using techniques such as column chromatography or fractional crystallization.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of nitro-trifluoromethyl anilines.

General Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

    • Data Acquisition: Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Expected Spectroscopic Data
Spectroscopic Technique2-Nitro-4-(trifluoromethyl)aniline2-Nitro-6-(trifluoromethyl)aniline
¹H NMR Aromatic protons will appear in the range of 7.0-8.5 ppm. The amino protons will show a broad singlet.Aromatic protons will be observed in the aromatic region. The amino protons will appear as a broad signal.
¹³C NMR Aromatic carbons will be in the 110-150 ppm range. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.Similar to the 4-nitro isomer, with distinct chemical shifts for the aromatic carbons due to the different substitution pattern.
¹⁹F NMR A singlet for the CF₃ group.A singlet for the CF₃ group.
IR Spectroscopy Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric, approx. 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretching (approx. 1100-1300 cm⁻¹).[8]Similar characteristic peaks to the 4-nitro isomer are expected.
Mass Spectrometry The molecular ion peak (M⁺) at m/z 206.[3]The molecular ion peak (M⁺) at m/z 206.

Applications in Drug Development and Medicinal Chemistry

Nitro-trifluoromethyl anilines are valuable building blocks in medicinal chemistry, primarily serving as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9]

Intermediate in the Synthesis of Flutamide

4-Nitro-3-(trifluoromethyl)aniline, an isomer of the compounds discussed, is a key intermediate in the synthesis of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[9][10] The trifluoromethyl group in Flutamide is crucial for its biological activity.[2]

G A 4-Nitro-3-(trifluoromethyl)aniline B Multi-step Synthesis A->B C Flutamide (Antiandrogen Drug) B->C D Prostate Cancer Treatment C->D E Blocks Androgen Receptor C->E Mechanism of Action

Role of a nitro-trifluoromethyl aniline isomer in drug synthesis.
Versatile Reactant in Heterocyclic Synthesis

2-Nitro-6-(trifluoromethyl)aniline is a versatile reactant for the preparation of benzimidazoles and quinoxalines through reductive heterocyclization and reductive coupling reactions, respectively.[] These heterocyclic scaffolds are prevalent in many biologically active molecules.

Safety and Handling

Nitro-trifluoromethyl anilines are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. These compounds are generally irritants and may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, consult the material safety data sheet (MSDS) for the specific compound.

Conclusion

2-Nitro-4-(trifluoromethyl)aniline and its isomers are important chemical intermediates with significant applications in medicinal chemistry and materials science. The strategic combination of the nitro and trifluoromethyl groups provides a unique set of properties that are leveraged in the synthesis of complex and biologically active molecules. A thorough understanding of their synthesis, properties, and handling is essential for their effective and safe utilization in research and development.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-5-nitrobenzotrifluoride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a highly functionalized aromatic compound with significant strategic value in the pharmaceutical industry.[1] Its unique structure, incorporating an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, makes it an essential building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] This intermediate is particularly crucial in the development of non-steroidal antiandrogen drugs used in the treatment of prostate cancer.[3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, targeting researchers, scientists, and drug development professionals.

Key Applications

The primary application of this compound in the pharmaceutical sector is as a precursor for the synthesis of non-steroidal antiandrogens such as nilutamide, and as a key building block for intermediates in the synthesis of bicalutamide and enzalutamide. These drugs are pivotal in the management of prostate cancer.[3][4][7][8]

Synthesis of Nilutamide

Nilutamide is a non-steroidal antiandrogen used in the treatment of metastatic prostate cancer.[6] this compound (often referred to as 4-nitro-3-(trifluoromethyl)aniline in this context) is a direct precursor in several synthetic routes to nilutamide.

Precursor to Bicalutamide Synthesis

Bicalutamide is another widely used non-steroidal antiandrogen for treating prostate cancer.[4][5] While not a direct precursor, this compound is used to synthesize 4-amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the production of bicalutamide.[9]

Precursor to Enzalutamide Synthesis

Enzalutamide is a second-generation non-steroidal antiandrogen for the treatment of castration-resistant prostate cancer.[7][10] Similar to its role in bicalutamide synthesis, this compound is a starting material for producing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a crucial reagent in the synthesis of enzalutamide.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of pharmaceuticals and intermediates starting from this compound and its derivatives.

Product/IntermediateStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Nilutamide4-nitro-3-trifluoromethylaniline, Compound with amino protecting group--25-160-High[8]
4-amino-2-(trifluoromethyl)benzonitrileThis compoundNaNO₂, CuCN----General knowledge
4-isothiocyanato-2-(trifluoromethyl)benzonitrile4-amino-2-(trifluoromethyl)benzonitrileThiophosgeneHeptane---[11]
EnzalutamideN-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide, 4-isothiocyanato-2-(trifluoromethyl)benzonitrilePyridineDimethylacetamide60-9024-[11]
BicalutamideN-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamidem-chloroperbenzoic acidCH₂Cl₂255-[9]

Experimental Protocols

Protocol 1: Synthesis of Nilutamide from 4-Nitro-3-(trifluoromethyl)aniline

This protocol describes a general method for the synthesis of nilutamide from 4-nitro-3-(trifluoromethyl)aniline (this compound).

Materials:

  • 4-nitro-3-trifluoromethylaniline (Formula I)

  • A compound of formula (II) with an amino protecting group (e.g., 2-aminoisobutyronitrile)

  • Phosgene (or a phosgene equivalent)

  • Appropriate solvent (e.g., Toluene)

  • Acid for hydrolysis (e.g., HCl)

Procedure:

  • Isocyanate Formation: In a suitable reaction vessel, dissolve 4-nitro-3-trifluoromethylaniline in an inert solvent like toluene. Carefully introduce phosgene gas or a phosgene equivalent at a controlled temperature to form the corresponding isocyanate intermediate (3-trifluoromethyl-4-nitrophenyl isocyanate).[]

  • Condensation Reaction: React the isocyanate intermediate with a protected amino compound, such as 2-aminoisobutyronitrile, in the same or a different solvent. This reaction forms a urea derivative.[]

  • Cyclization and Hydrolysis: The resulting intermediate is then subjected to acid hydrolysis (e.g., heating with hydrochloric acid) to facilitate ring closure and form the hydantoin ring of nilutamide.[]

  • Purification: The crude nilutamide is then purified by recrystallization from a suitable solvent to yield the final product.

Protocol 2: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile (Intermediate for Bicalutamide and Enzalutamide)

This protocol outlines the conversion of this compound to a key benzonitrile intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Hydrochloric acid (HCl)

  • Appropriate solvent (e.g., water, DMF)

Procedure:

  • Diazotization: Suspend this compound in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated to drive it to completion. This will substitute the diazonium group with a nitrile group, yielding 4-nitro-2-(trifluoromethyl)benzonitrile.

  • Reduction of Nitro Group: The nitro group of 4-nitro-2-(trifluoromethyl)benzonitrile is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid reduction (e.g., Sn/HCl or Fe/HCl), to produce 4-amino-2-(trifluoromethyl)benzonitrile.

  • Purification: The final product is purified through extraction and recrystallization.

Protocol 3: Synthesis of Enzalutamide using 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

This protocol describes a key step in the synthesis of enzalutamide.

Materials:

  • N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide (Formula 4)

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Formula 6)

  • Pyridine

  • Dimethylacetamide (DMA)

Procedure:

  • In a clean, dry reaction flask, combine N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide and pyridine.[11]

  • Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to the mixture.[11]

  • Heat the reaction mixture to approximately 60 °C with stirring for 24 hours.[11]

  • After 24 hours, cool the reaction mass to room temperature.[11]

  • The crude enzalutamide can then be isolated and purified through appropriate workup and recrystallization procedures.

Visualizations

Diagram 1: Synthetic Pathway of Nilutamide

G A This compound (4-Nitro-3-trifluoromethylaniline) B 3-Trifluoromethyl-4-nitrophenyl isocyanate A->B + Phosgene C Urea Intermediate B->C + 2-Aminoisobutyronitrile D Nilutamide C->D Acid Hydrolysis (Cyclization) G A This compound B Diazonium Salt A->B + NaNO2, HCl C 4-Nitro-2-(trifluoromethyl)benzonitrile B->C + CuCN D 4-Amino-2-(trifluoromethyl)benzonitrile (Bicalutamide Intermediate) C->D Reduction (e.g., H2/Pd-C) G cluster_intermediate Intermediate Synthesis A 4-Amino-2-(trifluoromethyl)benzonitrile B 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile A->B + Thiophosgene D Enzalutamide B->D Pyridine, DMA C N-methyl-2-fluoro-4- (1,1-dimethyl-cyanomethyl)aminobenzamide C->D Pyridine, DMA

References

2-Amino-5-nitrobenzotrifluoride: A Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a pivotal chemical intermediate in the synthesis of a diverse range of agrochemicals.[1] Its unique molecular architecture, featuring an aniline backbone substituted with a nitro group and a trifluoromethyl group, provides a versatile platform for the development of potent herbicides, insecticides, and fungicides. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final active ingredient, making this building block particularly valuable in modern crop protection chemistry.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the development of key agrochemicals. Detailed experimental protocols for the synthesis of representative compounds from each class are provided, along with a summary of their biological efficacy.

I. Herbicide Synthesis: The Case of Trifluralin

This compound serves as a key precursor for the synthesis of dinitroaniline herbicides, a class of pre-emergence herbicides that inhibit root growth by disrupting microtubule formation. A prominent example is Trifluralin, which is effective against a wide range of annual grasses and broadleaf weeds.

Synthetic Pathway Overview

The synthesis of Trifluralin from this compound involves a two-step process: dinitration followed by N-alkylation. The initial nitration of this compound yields the key intermediate, 2,6-dinitro-4-(trifluoromethyl)aniline. This intermediate is then alkylated with di-n-propylamine to produce Trifluralin.

Synthesis_of_Trifluralin A This compound B 2,6-Dinitro-4-(trifluoromethyl)aniline A->B Nitrating Mixture (HNO3, H2SO4) C Trifluralin B->C Di-n-propylamine, Base caption Fig. 1: Synthesis of Trifluralin

Caption: Synthetic pathway for Trifluralin.

Experimental Protocols

Step 1: Synthesis of 2,6-Dinitro-4-(trifluoromethyl)aniline

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add this compound to the nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,6-dinitro-4-(trifluoromethyl)aniline.

Step 2: Synthesis of Trifluralin

  • Dissolve 2,6-dinitro-4-(trifluoromethyl)aniline in a suitable solvent such as acetonitrile or dimethylformamide.

  • Add a base, for example potassium carbonate, to the solution.

  • Add di-n-propylamine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Trifluralin.

Herbicidal Efficacy

The herbicidal activity of Trifluralin is typically evaluated by determining its effective dose for 50% growth inhibition (ED50) against various weed species.

Weed SpeciesApplication Rate (kg a.i./ha)Weed Control (%)
Redroot Pigweed (Amaranthus retroflexus)0.5 - 1.090 - 98
Green Foxtail (Setaria viridis)0.5 - 1.092 - 97
Barnyardgrass (Echinochloa crus-galli)0.75 - 1.585 - 95
Lamb's Quarters (Chenopodium album)0.75 - 1.580 - 90

Note: Efficacy can vary depending on soil type, environmental conditions, and application method.

II. Insecticide Synthesis: The Case of Fipronil

This compound can be a precursor to the synthesis of phenylpyrazole insecticides, such as Fipronil. Fipronil is a broad-spectrum insecticide that disrupts the insect central nervous system by blocking GABA-gated chloride channels. The synthesis of Fipronil requires the preparation of the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline.

Synthetic Pathway Overview

The conversion of this compound to 2,6-dichloro-4-(trifluoromethyl)aniline involves a multi-step process. This includes reduction of the nitro group, followed by diazotization of the resulting diamine and subsequent Sandmeyer-type reactions to introduce the chloro substituents. The resulting aniline is a crucial building block for the pyrazole ring formation in the synthesis of Fipronil.

Synthesis_of_Fipronil_Intermediate A This compound B 2,5-Diaminobenzotrifluoride A->B Reduction (e.g., Fe/HCl) C 2,6-Dichloro-4-(trifluoromethyl)aniline B->C 1. Diazotization (NaNO2, HCl) 2. Sandmeyer Reaction (CuCl) D Fipronil C->D Multi-step synthesis caption Fig. 2: Pathway to Fipronil Intermediate

Caption: Synthesis of the Fipronil intermediate.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline

  • Reduction of the Nitro Group: this compound is reduced to 2,5-diaminobenzotrifluoride using standard reduction methods, such as catalytic hydrogenation or metal/acid reduction (e.g., iron powder in the presence of hydrochloric acid).

  • Diazotization and Chlorination: The resulting 2,5-diaminobenzotrifluoride is then subjected to a double Sandmeyer reaction.

    • The diamine is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the bis-diazonium salt.

    • The bis-diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid to replace both amino groups with chlorine atoms, yielding 2,6-dichloro-4-(trifluoromethyl)aniline.

    • The product is isolated by extraction and purified by distillation or chromatography.

Step 2: Synthesis of Fipronil

The synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline is a multi-step process that involves the formation of the pyrazole ring. A general outline is as follows:

  • Reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with a suitable hydrazine derivative to form a phenylhydrazine intermediate.

  • Cyclization of the phenylhydrazine with a β-keto nitrile derivative to form the pyrazole ring.

  • Further functional group manipulations, such as sulfenylation and oxidation, to introduce the trifluoromethylsulfinyl group at the 4-position of the pyrazole ring, yielding Fipronil.

Insecticidal Efficacy

The insecticidal activity of Fipronil is quantified by its lethal dose for 50% of the test population (LD50).

OrganismRoute of AdministrationLD50
Honey Bee (Apis mellifera)Contact0.005 µ g/bee [2]
Honey Bee (Apis mellifera)Oral0.052 µ g/bee [2]
Rat (acute)Oral97 mg/kg[3]
Mouse (acute)Oral95 mg/kg[3]

III. Fungicide Synthesis: A Potential Pathway

While direct examples of commercial fungicides synthesized from this compound are less documented, its structural motifs are present in several fungicidal molecules. The trifluoromethyl and aniline functionalities are known to contribute to fungicidal activity. A plausible synthetic strategy involves the derivatization of the aniline group to form amides or other functional groups, which are common in many fungicides.

Synthetic Pathway Overview

A hypothetical pathway to a novel fungicide could involve the acylation of this compound with a biologically active carboxylic acid, followed by reduction of the nitro group, which can then be further functionalized.

Fungicide_Synthesis_Pathway A This compound B N-(4-Nitro-2-(trifluoromethyl)phenyl)amide A->B Acylation (R-COCl, Base) C N-(4-Amino-2-(trifluoromethyl)phenyl)amide B->C Reduction (e.g., SnCl2/HCl) D Potential Fungicide C->D Further Functionalization caption Fig. 3: Potential Fungicide Synthesis

Caption: A potential pathway for fungicide synthesis.

Experimental Protocol (General)

Step 1: Amide Formation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C and slowly add a solution of the desired acyl chloride (R-COCl).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the N-(4-nitro-2-(trifluoromethyl)phenyl)amide in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

  • Heat the reaction mixture if necessary and monitor its progress.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the resulting N-(4-amino-2-(trifluoromethyl)phenyl)amide.

This amino-amide can then be further modified to introduce other fungicidally active moieties.

Fungicidal Efficacy (Representative Examples)

The following table presents EC50 values for some fungicides containing trifluoromethyl and/or amide functionalities, illustrating the potential efficacy of compounds derived from this compound.

Fungicide ClassRepresentative Compound(s)PathogenEC50 (µg/mL)
Pyrimidinamines4-Phenyl-6-trifluoromethyl-2-aminopyrimidinesBotrytis cinerea0.08 - 5.0[4]
Indole derivatives2-Aryl-4-hydroxy-6-trifluoromethylindolesVarious fungi1 - 60[5][6]
Nicotinamide derivativesN-(thiophen-2-yl) nicotinamidesPseudoperonospora cubensis1.96 - 4.69[7]
1,2,4-Oxadiazole derivativesVarious derivativesRhizoctonia solani12.68 - 38.88[8]

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on specific laboratory conditions and safety considerations. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis of Monoazo Dyes using 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] They constitute the largest group of commercial dyes, prized for their intense colors, cost-effective synthesis, and versatility.[2] The synthesis of monoazo dyes is a fundamental process in organic chemistry, typically involving a two-step reaction: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner like a phenol, naphthol, or another aromatic amine.[3]

2-Amino-5-nitrobenzotrifluoride is a valuable primary aromatic amine for the synthesis of specialized azo dyes. The presence of the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups on the aromatic ring significantly influences the properties of the resulting diazonium salt and the final dye. These substituents can enhance the lightfastness and sublimation fastness of the dyes, making them particularly suitable as disperse dyes for hydrophobic synthetic fibers such as polyester and cellulose acetate.[4] These application notes provide detailed protocols for the synthesis of monoazo dyes using this compound, intended for researchers in materials science, chemistry, and drug development.

General Reaction Pathway

The synthesis proceeds via two primary stages:

  • Diazotization: this compound is converted into a highly reactive diazonium salt using nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid (e.g., hydrochloric acid, sulfuric acid) at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[5][6]

  • Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component. The coupling partner, typically an aromatic amine or a phenol derivative, attacks the terminal nitrogen of the diazonium group to form the stable azo bridge, resulting in the final dye molecule.[3][7]

General_Reaction_Pathway Amine This compound Diazonium Diazonium Salt Intermediate (Unstable) Amine->Diazonium Diazotization Azo_Dye Monoazo Dye Product Diazonium->Azo_Dye Azo Coupling Reagents1 NaNO₂ / HCl (or H₂SO₄) 0-5 °C Coupling_Component Coupling Component (e.g., N,N-disubstituted aniline, Naphthol derivative) Coupling_Component->Azo_Dye Reagents2 0-5 °C pH Control

Caption: General two-step synthesis of monoazo dyes.

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Diazonium salts are thermally unstable and may be explosive when isolated in a dry state. Always use them in solution immediately after preparation and avoid heating.

  • Handle strong acids and other corrosive chemicals with extreme care.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt solution, which serves as the electrophile for the subsequent coupling reaction. The procedure is adapted from established methods for diazotizing substituted anilines.[2][4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer (-10 to 100 °C range)

  • Ice-salt bath

Procedure:

  • In the three-neck flask equipped with a stirrer and thermometer, create a suspension by adding this compound (e.g., 0.1 mol) to a mixture of concentrated acid (e.g., 25 mL HCl) and water (e.g., 100 mL).

  • Stir the mixture vigorously to ensure a fine, uniform suspension.

  • Cool the flask in an ice-salt bath to bring the internal temperature down to 0–5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.1 mol, ~7.0 g) in cold distilled water (e.g., 25 mL).

  • Transfer the sodium nitrite solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 20–30 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition by adding ice directly to the reaction mixture or by controlling the addition rate.[3]

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30–60 minutes at 0–5 °C to ensure the diazotization is complete.

  • The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately in the next step (Protocol 2).

Experimental_Workflow start Start: Prepare Reagents step1 Suspend Amine in Acid/Water start->step1 step2 Cool to 0-5 °C (Ice-Salt Bath) step1->step2 step3 Dropwise Addition of NaNO₂ Solution (Maintain T < 5 °C) step2->step3 step4 Stir for 30-60 min at 0-5 °C (Diazotization Complete) step3->step4 step7 Slowly Add Diazonium Solution to Coupling Solution (T < 5 °C) step4->step7 Immediate Use step5 Prepare Coupling Component Solution step6 Cool Coupling Solution to 0-5 °C step5->step6 step6->step7 step8 Stir for 2-3 hours (Azo Coupling) step7->step8 step9 Isolate Product (Precipitation / Filtration) step8->step9 step10 Wash and Dry Crude Dye step9->step10 end End: Purified Azo Dye step10->end

Caption: Step-by-step workflow for monoazo dye synthesis.

Protocol 2: Azo Coupling Reaction

This protocol provides a general methodology for coupling the diazonium salt with an electron-rich aromatic compound. Specific conditions may vary based on the chosen coupling partner.

Example 2A: Coupling with an N,N-disubstituted Aniline Derivative

This example is adapted from a patented procedure for creating a disperse dye.[4]

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-bis(2-cyanoethyl)aniline

  • Acetic Acid (80%)

  • Ice

  • Water

Procedure:

  • In a large beaker, dissolve the coupling component, N,N-bis(2-cyanoethyl)aniline (e.g., 0.1 mol), in 80% acetic acid.

  • Cool the solution to 0–5 °C in an ice bath.

  • While stirring vigorously, slowly add the freshly prepared diazonium salt solution from Protocol 1 to the coupling component solution over 15–20 minutes.

  • Maintain the temperature between 0 and 5 °C during the addition, adding ice to the reaction mixture as needed.[4]

  • After the addition is complete, continue stirring the mixture for an additional 2 to 3 hours at low temperature to ensure the coupling reaction goes to completion.

  • Precipitate the azo dye by diluting the reaction mixture with a large volume of water.

  • Collect the solid dye product by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).[4]

Example 2B: Coupling with a Naphthol Derivative (General)

This protocol is a generalized procedure for coupling with phenolic compounds like 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ice

Procedure:

  • In a large beaker, dissolve 2-naphthol (e.g., 0.1 mol) in a 10% sodium hydroxide solution. The alkaline conditions are necessary to deprotonate the hydroxyl group, forming the highly activated naphthoxide ion.[3]

  • Cool the 2-naphthol solution to 0–5 °C in an ice bath.

  • With constant stirring, slowly add the diazonium salt solution from Protocol 1 to the naphthoxide solution. A colored precipitate of the azo dye should form immediately.[3]

  • Maintain the temperature below 5 °C during the addition.

  • Continue stirring for 1-2 hours after the addition is complete.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

Data Presentation

The properties of the synthesized monoazo dyes are highly dependent on the chosen coupling component. The table below summarizes representative data for dyes derived from this compound.

Diazo Component Coupling Component Yield (%) λmax (nm) *Observed Color Reference
This compoundN,N-bis(2-cyanoethyl)aniline>90~510-530Red / Magenta[4]
This compoundN,N-diethylaniline>90~500-520Red[4]
This compound2-NaphtholHigh~480-500Orange-RedGeneral
This compoundPhenolHigh~380-410YellowGeneral

*λmax values are estimates in a common organic solvent (e.g., ethanol, DMF) and can vary based on the solvent and pH.

Applications and Further Considerations

Monoazo dyes synthesized from this compound are primarily used as disperse dyes for coloring hydrophobic fibers. The non-ionic nature and stability conferred by the trifluoromethyl and nitro groups allow for application from fine aqueous dispersions at high temperatures (80-140 °C) for materials like polyester.[4]

Researchers in drug development may explore these compounds as scaffolds for biologically active molecules. The azo linkage can be designed to be cleaved by specific enzymes (e.g., azoreductases in the colon), making azo compounds candidates for colon-targeted drug delivery systems.[8] The chromophoric nature of these dyes also lends them to applications in diagnostics and as cellular stains.

References

Application Notes and Protocols for the Synthesis of Trifluoromethylated Benzodiazepines using 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzotrifluoride is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group is of particular interest in drug development as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of the target molecule. This document provides detailed application notes and proposed experimental protocols for the use of this compound as a key precursor in the synthesis of 7-nitro-5-phenyl-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ones.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material and the target benzodiazepine is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₅F₃N₂O₂222.12Yellow crystalline solid
7-Nitro-5-phenyl-3-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Hypothetical)C₁₆H₁₀F₃N₃O₃365.27Not Available

Synthetic Pathways

The synthesis of 7-nitro-5-phenyl-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound can be approached via two main pathways.

cluster_0 Synthetic Pathways A This compound B Route 1: Acylation-Cyclization A->B 1. Haloacetyl chloride 2. Ammonia C Route 2: Glycine Ester Condensation A->C Glycine ethyl ester HCl, Pyridine D 7-Nitro-5-phenyl-(trifluoromethyl)- 1,3-dihydro-2H-1,4-benzodiazepin-2-one B->D C->D cluster_1 Acylation-Cyclization Workflow Start Start: this compound Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate Intermediate: 2-(2-Chloroacetamido)-5-nitrobenzotrifluoride Step1->Intermediate Step2 Cyclization with Ammonia Intermediate->Step2 Product Product: Trifluoromethylated Benzodiazepine Step2->Product Purification Purification Product->Purification End End Purification->End cluster_2 Glycine Ester Condensation Workflow Start Start: this compound + Glycine ethyl ester HCl Step1 One-pot Condensation in Pyridine Start->Step1 Product Product: Trifluoromethylated Benzodiazepine Step1->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification Workup->Purification End End Purification->End

References

Industrial Synthesis of 2-Amino-5-nitrobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial synthesis of 2-Amino-5-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. Two primary synthesis routes are presented, with a focus on a robust and scalable method starting from 3-chlorobenzotrifluoride. This route involves a two-step process of nitration followed by amination. A second, alternative route beginning with m-aminobenzotrifluoride is also discussed. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction parameters, and visual diagrams of the synthesis pathways and experimental workflows to aid in comprehension and implementation.

Introduction

This compound, also known as 4-nitro-3-(trifluoromethyl)aniline, is a critical building block in the synthesis of a variety of commercially important molecules. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity to the final products. The strategic placement of the amino and nitro groups allows for further chemical modifications, making it a versatile intermediate. The demand for efficient, scalable, and safe manufacturing processes for this compound is therefore of high importance.

Primary Synthesis Route: From 3-Chlorobenzotrifluoride

The most common and industrially viable route for the synthesis of this compound involves the nitration of 3-chlorobenzotrifluoride to form 5-chloro-2-nitrobenzotrifluoride, followed by a high-pressure amination reaction.

Step 1: Nitration of 3-Chlorobenzotrifluoride

The first step is the nitration of 3-chlorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.

Experimental Protocol:

  • In a suitable reactor, a mixture of 1.15 molar equivalents of concentrated nitric acid and 4.025 molar equivalents of 98% sulfuric acid is prepared and stirred until uniform.

  • One molar equivalent of 3-chlorotrifluoromethylbenzene is added dropwise to the acid mixture at room temperature.

  • After the addition is complete, the reaction temperature is raised to 50°C and maintained for 2 hours.

  • The reaction mixture is then transferred to a separatory funnel, and the layers are allowed to separate.

  • The lower sulfuric acid layer is removed.

  • The organic phase is washed successively with a 5% sodium carbonate solution and water until it reaches a neutral pH.

  • The washed organic layer is dried to yield 5-chloro-2-nitrotrifluoromethyl benzene.[1]

Quantitative Data for Nitration:

ParameterValue
Starting Material 3-Chlorotrifluoromethylbenzene
Reagents Concentrated Nitric Acid, 98% Sulfuric Acid
Molar Ratio (Substrate:HNO₃:H₂SO₄) 1 : 1.15 : 4.025
Reaction Temperature 50°C
Reaction Time 2 hours
Product 5-Chloro-2-nitrotrifluoromethyl benzene
Yield 84.7%[1]
Step 2: Amination of 5-Chloro-2-nitrobenzotrifluoride

The second step involves the conversion of 5-chloro-2-nitrobenzotrifluoride to this compound via a high-pressure reaction with aqueous ammonia.

Experimental Protocol:

  • A high-pressure reactor is charged with 1 molar equivalent of 5-chloro-2-nitrotrifluoromethyl benzene, 24% aqueous ammonia, and 34g of liquid ammonia.

  • The reactor is sealed and the mixture is heated to 175°C with stirring for 8 hours, during which the pressure will reach approximately 3.6 MPa.[1]

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is vented.

  • The resulting wet product is collected by vacuum filtration.

  • The collected solid is then dried under vacuum at 50°C to yield the final product, this compound.[1]

Quantitative Data for Amination:

ParameterValue
Starting Material 5-Chloro-2-nitrotrifluoromethyl benzene
Reagents 24% Aqueous Ammonia, Liquid Ammonia
Reaction Temperature 175°C[1]
Reaction Time 8 hours[1]
Pressure 3.6 MPa[1]
Product This compound
Yield 94%[1]
Melting Point 127-128°C[1]

Synthesis Pathway from 3-Chlorobenzotrifluoride

G A 3-Chlorobenzotrifluoride B Nitration (HNO₃, H₂SO₄) A->B C 5-Chloro-2-nitrobenzotrifluoride B->C D Amination (Aqueous NH₃, High Pressure) C->D E This compound D->E

Caption: Synthesis route starting from 3-Chlorobenzotrifluoride.

Experimental Workflow for the Primary Synthesis Route

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amination A Charge Reactor with HNO₃ and H₂SO₄ B Add 3-Chlorobenzotrifluoride A->B C Heat to 50°C for 2h B->C D Phase Separation C->D E Wash Organic Phase D->E F Dry to obtain 5-Chloro-2-nitrobenzotrifluoride E->F G Charge High-Pressure Reactor F->G Intermediate Product H Heat to 175°C for 8h G->H I Cool and Vent H->I J Vacuum Filtration I->J K Dry to obtain This compound J->K

Caption: Detailed workflow for the two-step synthesis.

Alternative Synthesis Route: From m-Aminobenzotrifluoride

An alternative synthesis route begins with m-aminobenzotrifluoride (m-trifluoromethylaniline). This method involves the protection of the amino group, followed by nitration and subsequent deprotection.

  • Acetylation: The amino group of m-aminobenzotrifluoride is first protected by reacting it with an acetylating agent, such as acetic anhydride, to form m-(trifluoromethyl)acetanilide.

  • Nitration: The protected intermediate is then nitrated using a nitrating agent like concentrated nitric acid.[2]

  • Deprotection: The final step is the removal of the acetyl protecting group, typically by hydrolysis under acidic or basic conditions, to yield this compound.[2]

While this route is chemically feasible, it involves more steps than the primary route and may present challenges in achieving high regioselectivity during the nitration step, potentially leading to a mixture of isomers.

Logical Relationship of the Alternative Synthesis Route

G A m-Aminobenzotrifluoride B Protection (Acetylation) A->B C m-(Trifluoromethyl)acetanilide B->C D Nitration C->D E 4-Nitro-3-trifluoromethyl Acetanilide D->E F Deprotection (Hydrolysis) E->F G This compound F->G

Caption: Alternative synthesis via protection-nitration-deprotection.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be carried out in a well-ventilated area.

  • High-Pressure Amination: The amination step is conducted at high pressure and temperature. The reactor must be appropriately rated for the reaction conditions, and all safety protocols for high-pressure reactions must be strictly followed.

Conclusion

The industrial synthesis of this compound is most efficiently and scalably achieved through the two-step process starting from 3-chlorobenzotrifluoride. This route offers high yields and a well-defined process. The alternative route from m-aminobenzotrifluoride provides another synthetic option, though it is more complex. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the field, enabling the safe and efficient production of this important chemical intermediate.

References

Application of 5-Amino-2-nitrobenzotrifluoride in the Synthesis of Novel Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-LC-001

Introduction

5-Amino-2-nitrobenzotrifluoride, also known as 4-nitro-3-(trifluoromethyl)aniline, is a valuable synthetic intermediate in the development of advanced materials. Its unique molecular structure, featuring a trifluoromethyl group and a nitro group on an aniline core, makes it a compelling building block for the synthesis of novel liquid crystal (LC) materials. The strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitro (-NO2) groups can impart desirable properties to the resulting mesogens, such as high thermal stability, specific electronic characteristics, and unique phase behaviors. This document provides a detailed protocol for the synthesis of Schiff base liquid crystals using 5-Amino-2-nitrobenzotrifluoride and discusses the influence of its functional groups on the potential properties of the final materials.

Principle of Application

The primary application of 5-Amino-2-nitrobenzotrifluoride in this context is as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals, typically through the formation of an azomethine (Schiff base) linkage. The general synthetic strategy involves the condensation reaction between the amino group of 5-Amino-2-nitrobenzotrifluoride and an appropriately substituted benzaldehyde. The resulting Schiff base constitutes the rigid core of the liquid crystal molecule. The trifluoromethyl group is known to enhance thermal stability and can influence the mesomorphic properties and solubility of the material.[1] The nitro group, being a strong polar substituent, is expected to significantly affect the molecule's dipole moment and intermolecular interactions, which in turn dictates the liquid crystalline phase behavior. However, it is important to note that the introduction of a bulky lateral nitro group can sometimes disrupt mesophase formation due to steric hindrance.

Experimental Protocols

The following is a generalized protocol for the synthesis of a Schiff base liquid crystal derived from 5-Amino-2-nitrobenzotrifluoride. This protocol is adapted from the synthesis of structurally similar liquid crystals.

Materials and Equipment:

  • 5-Amino-2-nitrobenzotrifluoride (4-nitro-3-(trifluoromethyl)aniline)

  • Substituted 4-(alkoxy)benzaldehyde (e.g., 4-(hexyloxy)benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

Synthesis of (E)-4-(((4-(trifluoromethyl)-2-nitrophenyl)imino)methyl)phenyl 4-(alkoxy)benzoate (A Generalized Structure):

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 5-Amino-2-nitrobenzotrifluoride in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired 4-(alkoxy)benzaldehyde, also dissolved in a minimal amount of absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final liquid crystalline compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

  • Mesomorphic Property Analysis: Determine the phase transition temperatures and identify the liquid crystal phases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Presentation

Compound (n = alkyl chain length)Cr-SmA (°C)SmA-N (°C)N-I (°C)Mesophase Range (°C)
I6 132.3-218.586.2 (N)
I7 125.8-210.584.7 (N)
I8 129.6185.0190.55.5 (N), 55.4 (SmA)
I10 120.3175.7181.35.6 (N), 55.4 (SmA)
I12 115.6159.3164.65.3 (N), 43.7 (SmA)

Data adapted from a study on analogous benzotrifluoride-based liquid crystals.[1] Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of the starting material and the anticipated properties of the resulting liquid crystal.

A 5-Amino-2-nitrobenzotrifluoride B Trifluoromethyl Group (-CF3) A->B C Nitro Group (-NO2) A->C D Aniline Core A->D E Schiff Base Liquid Crystal B->E contributes to C->E contributes to I Steric Hindrance C->I D->E forms core of F High Thermal Stability E->F G High Polarity & Dipole Moment E->G H Potential for Nematic/Smectic Phases E->H J Possible Disruption of Mesophase I->J

Caption: Molecular structure to property relationship.

Experimental Workflow Diagram

The diagram below outlines the key steps in the synthesis and characterization of liquid crystals from 5-Amino-2-nitrobenzotrifluoride.

cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 5-Amino-2-nitrobenzotrifluoride 4-(alkoxy)benzaldehyde step1 Condensation Reaction (Ethanol, Acetic Acid Catalyst) start->step1 step2 Reflux (4-6 hours) step1->step2 step3 Cooling and Precipitation step2->step3 step4 Filtration and Washing step3->step4 step5 Recrystallization step4->step5 product Pure Schiff Base Liquid Crystal step5->product char1 Spectroscopy (FT-IR, NMR) product->char1 char2 DSC Analysis product->char2 char3 Polarized Optical Microscopy (POM) product->char3 result Phase Transition Data and Mesophase Identification char1->result char2->result char3->result

Caption: Synthesis and characterization workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-5-nitrobenzotrifluoride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Amino-5-nitrobenzotrifluoride via recrystallization. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the solute separates as a liquid rather than a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To resolve this, try adding a small amount of additional solvent to the hot solution to ensure everything is fully dissolved, then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound, if available, can also promote crystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q4: The final product is still colored. How can I remove colored impurities?

A4: If your purified product remains colored, it may be due to the presence of persistent impurities. You can try treating the hot, dissolved solution with a small amount of activated charcoal before the filtration step. The charcoal will adsorb many colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a chemical that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Crystals form too quickly - The solution was cooled too rapidly.- Insufficient solvent was used.- Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before moving to an ice bath.- Add a small amount of additional hot solvent.
Product "oils out" - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Reheat the solution until the oil dissolves, add a bit more solvent, and cool slowly.- Consider using a lower-boiling point solvent or a solvent mixture.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure (e.g., off-color, broad melting point) - Inefficient removal of impurities.- Co-crystallization of impurities.- Perform a second recrystallization.- Use activated charcoal to remove colored impurities.- Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.

Data Presentation

Table 1: Solubility of Structurally Similar Nitroanilines in Various Solvents

Compound Solvent Solubility
2-NitroanilineWater~0.4 g/L at 25°C[4]
EthanolSoluble[5]
EtherVery soluble[5]
3-NitroanilineWater1,200 mg/L at 24°C[6]
Methanol1 g / 11.5 mL[6]
Ethanol1 g / 20 mL[6]
Ether1 g / 18 mL[6]
BenzeneSlightly soluble[6]
4-NitroanilineWaterMinimum solubility in neat water[7]
EthanolMaximum solubility in neat ethanol[7]

Disclaimer: This data is for structurally similar compounds and should be used as an estimation for guiding solvent selection for this compound.

Experimental Protocol

This protocol outlines a general procedure for the purification of crude this compound by recrystallization, using ethanol as the suggested solvent based on data from analogous compounds.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to create a slurry.

    • Gently heat the mixture with continuous stirring. Bring the solvent to a gentle boil.

    • Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure a good recovery yield.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

    • Reheat the mixture to a gentle boil for 5-10 minutes with stirring.

  • Hot Filtration:

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.

    • Quickly filter the hot solution to remove the activated carbon and any other insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and soluble impurities.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point (90-92 °C).[3]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B C Stir and Heat to Dissolve B->C D Hot Solution C->D E Hot Gravity Filtration (if necessary) D->E Remove Insolubles F Clear Filtrate D->F No Insolubles E->F G Slow Cooling to Room Temp F->G H Ice Bath Cooling G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the purification of this compound.

References

Optimizing reaction yield for the synthesis of 2-Amino-5-nitrobenzotrifluoride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-nitrobenzotrifluoride and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound derivatives can stem from several factors, depending on the synthetic route.

For Aminolysis of 2-Chloro-5-nitrobenzotrifluoride:

  • Incomplete Reaction: This is a primary cause of low yield.

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is within the optimal range of 150-200°C. Temperatures below 120°C may lead to an incomplete reaction.[1]

      • Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

      • Ammonia Concentration: A molar excess of ammonia (3-15 moles per mole of starting material) is recommended to drive the reaction forward.[1]

  • Product Degradation: High temperatures over extended periods can lead to product degradation.

    • Troubleshooting:

      • Optimize the balance between reaction temperature and time. A slightly lower temperature for a longer duration might be beneficial.

For Nitration-based Syntheses:

  • Suboptimal Nitrating Conditions: The strength and composition of the nitrating agent are crucial.

    • Troubleshooting:

      • For the nitration of acetylated aminobenzotrifluorides, a mixture of fuming nitric acid and concentrated sulfuric acid is often used.[2] The ratio of these acids can be optimized.

      • Ensure the reaction is conducted at the recommended temperature (e.g., 10-20°C for 2-acetylamino-5-fluorobenzotrifluoride) to prevent side reactions.[2]

  • Loss During Work-up and Purification: Significant product loss can occur during extraction and recrystallization.

    • Troubleshooting:

      • Optimize the pH during aqueous work-up to ensure the product is in its least soluble form for efficient extraction.

      • Carefully select the recrystallization solvent to maximize yield while effectively removing impurities. A post-recrystallization purity of over 99.5% has been reported.[1]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

Isomer formation is a common challenge, particularly in nitration and halogenation reactions, which can make purification difficult and costly.[3][4]

  • Directed Ortho Metalation (DoM): This strategy can be employed to introduce substituents at specific positions.

  • Use of Blocking Groups: Temporarily blocking a more reactive site on the aromatic ring can direct the incoming substituent to the desired position.

  • Alternative Synthetic Routes: Consider a synthetic pathway that builds the desired substitution pattern in a more controlled, stepwise manner, even if it involves more steps. For instance, some multi-step processes are designed to avoid difficult isomer separations.[4]

  • Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters like temperature and mixing, which can sometimes improve selectivity compared to batch reactors.[5]

Q3: The nitration step of my synthesis is a major safety concern, especially during scale-up. What precautions should I take?

Nitration reactions are often highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[6]

  • Temperature Control:

    • Maintain strict temperature control using an efficient cooling system. The slow, dropwise addition of the nitrating agent is crucial.

    • For the nitration of 2-acetylamino-5-fluorobenzotrifluoride, the temperature is typically maintained between 10-20°C.[2]

  • Monitoring:

    • Continuously monitor the reaction temperature. Any unexpected rise in temperature should be addressed immediately.

  • Scale-up Considerations:

    • Be aware that heat dissipation becomes more challenging on a larger scale.

    • Consider using a continuous-flow reactor for nitration, as this can significantly improve heat transfer and overall process safety.[5]

  • Quenching:

    • The reaction mixture should be quenched by pouring it slowly into an ice-water mixture with vigorous stirring.

Q4: My final product has a poor color. How can I remove colored impurities?

  • Recrystallization: This is the most common method for removing colored impurities. Experiment with different solvent systems to find one that effectively leaves the impurities in the mother liquor.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before filtration can help adsorb colored byproducts.[6]

  • Chromatography: For high-purity requirements, column chromatography may be necessary.

Data on Reaction Conditions and Yields

Starting MaterialReagents & ConditionsProductYieldPurityReference
2-Chloro-5-nitrobenzotrifluorideAmmonia, Alcohol solution, 150-200°CThis compound->99.5% (after recrystallization)[1]
2-Acetylamino-5-fluorobenzotrifluorideFuming HNO₃, H₂SO₄, Glacial Acetic Acid, 10-20°C; then H₂SO₄, heat2-Amino-3-nitro-5-fluorobenzotrifluoride57% (after recrystallization)-[2]

Experimental Protocols

Synthesis of this compound via Aminolysis

This protocol is a generalized procedure based on the aminolysis of 2-chloro-5-nitrobenzotrifluoride.[1]

  • Reaction Setup: In a pressure reactor, dissolve 2-chloro-5-nitrobenzotrifluoride in an alcohol solvent such as methanol or ethanol.

  • Addition of Ammonia: Add a 3 to 15 molar excess of liquefied ammonia to the solution.

  • Heating: Seal the reactor and heat the mixture to a temperature between 150-200°C.

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for the required duration. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Synthesis of 2-Amino-3-nitro-5-fluorobenzotrifluoride via Nitration and Hydrolysis

This is a generalized protocol based on the synthesis of a derivative.[2]

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-acetylamino-5-fluorobenzotrifluoride in a mixture of concentrated sulfuric acid and glacial acetic acid. Cool the mixture to 10°C.

  • Nitration: Slowly add a solution of fuming nitric acid in concentrated sulfuric acid, maintaining the temperature between 10-20°C. Stir for approximately 90 minutes.

  • Quenching: Pour the reaction mixture slowly into an ice-water mixture to precipitate the crude 2-acetylamino-3-nitro-5-fluorobenzotrifluoride.

  • Hydrolysis: Filter the crude product and heat it with concentrated sulfuric acid on a water bath for one hour.

  • Isolation and Purification: Pour the cooled hydrolysis mixture into ice-water to precipitate the crude 2-amino-3-nitro-5-fluorobenzotrifluoride. Filter, dry, and recrystallize the product from aqueous ethanol.

Diagrams

experimental_workflow_aminolysis start Start: 2-Chloro-5-nitrobenzotrifluoride in Alcohol reagents Add Liquefied Ammonia (3-15 molar excess) start->reagents reaction Heat in Pressure Reactor (150-200°C) reagents->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Cool & Vent Ammonia Remove Solvent monitoring->workup Reaction Complete purification Recrystallization workup->purification end End: this compound purification->end

Caption: Workflow for the Synthesis of this compound via Aminolysis.

troubleshooting_low_yield start Low Reaction Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction temp_check Increase Temperature (150-200°C) incomplete_reaction->temp_check Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No time_check Increase Reaction Time temp_check->time_check reagent_check Increase Molar Excess of Ammonia time_check->reagent_check temp_profile Optimize Temperature Profile side_reactions->temp_profile Yes workup_loss Loss During Work-up? side_reactions->workup_loss No purification_check Review Purification Method temp_profile->purification_check ph_adjust Optimize pH for Extraction workup_loss->ph_adjust Yes solvent_screen Screen Recrystallization Solvents ph_adjust->solvent_screen

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Common side products in the synthesis of 4-Nitro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-3-(trifluoromethyl)aniline. Our focus is on identifying and mitigating common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Nitro-3-(trifluoromethyl)aniline?

A1: The most prevalent laboratory and industrial synthesis involves a two-step process starting from 3-(trifluoromethyl)aniline. First, the amino group is protected, typically by acetylation with acetic anhydride, to form 3-(trifluoromethyl)acetanilide. This intermediate is then nitrated, most commonly with a mixture of nitric acid and sulfuric acid. The final step is the deprotection of the acetyl group via acid or base hydrolysis to yield the desired product. An alternative route starts with 3-chlorotrifluoromethyl benzene, which is nitrated to 5-chloro-2-nitrobenzotrifluoride, followed by amination under high pressure and temperature.[1][2]

Q2: What are the primary side products I should expect in the synthesis of 4-Nitro-3-(trifluoromethyl)aniline?

A2: The most common side products are positional isomers of the desired 4-nitro product. When nitrating 3-(trifluoromethyl)acetanilide, the primary impurities are 2-nitro-5-(trifluoromethyl)acetanilide and, to a lesser extent, other isomers. These are carried through to the final product after deprotection. Depending on the reaction conditions, dinitrated byproducts can also form, although this is less common with a protected aniline. Incomplete reactions can leave unreacted starting material, and overly harsh conditions can lead to degradation and the formation of colored impurities.[2]

Q3: Why is protecting the aniline group as an acetanilide necessary?

A3: Protecting the amino group as an acetanilide serves two main purposes. Firstly, it prevents the oxidation of the electron-rich aniline ring by the strong nitrating agents.[3] Secondly, it modulates the directing effect of the substituent. The acetamido group is still an ortho, para-director, but it is less activating than a free amino group. This helps to control the reaction and favors the formation of the para-isomer over the ortho-isomer, partly due to the steric hindrance of the acetyl group.[3]

Q4: How can I monitor the progress of the nitration reaction?

A4: The progress of the nitration reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][5] By comparing the reaction mixture to standards of the starting material and the product, you can determine when the starting material has been consumed. For quantitative analysis of isomer distribution, HPLC and Gas Chromatography (GC) are the preferred methods.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Nitro Isomer

Possible Causes:

  • Formation of significant amounts of isomeric byproducts: Inadequate temperature control can lead to a loss of regioselectivity.

  • Incomplete reaction: Insufficient reaction time or inadequate nitrating agent stoichiometry.

  • Product loss during workup and purification: Suboptimal extraction or recrystallization procedures.

  • Degradation of the product: Overly harsh reaction conditions (e.g., high temperatures or prolonged exposure to strong acids).

Solutions:

  • Optimize Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to favor the formation of the para-isomer.[3]

  • Monitor Reaction Completion: Use TLC or HPLC to ensure the starting material is fully consumed before quenching the reaction.

  • Controlled Reagent Addition: Add the nitrating mixture slowly and dropwise to the solution of 3-(trifluoromethyl)acetanilide to maintain temperature and minimize localized high concentrations of reagents.

  • Optimize Purification: Carefully select a recrystallization solvent that provides good separation of the desired para-isomer from the ortho- and meta-isomers. Ethanol-water mixtures are commonly used.[3]

Issue 2: High Levels of Isomeric Impurities

Possible Causes:

  • High reaction temperature: Higher temperatures tend to decrease the regioselectivity of the nitration.

  • Incorrect nitrating agent or solvent: The choice of nitrating agent and solvent can influence the isomer distribution.

  • Inadequate mixing: Poor mixing can create "hot spots" in the reactor, leading to localized side reactions and reduced selectivity.

Solutions:

  • Strict Temperature Control: Employ an efficient cooling bath (e.g., ice-salt bath) to maintain the reaction temperature below 10 °C.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is generally effective. The ratio of these acids can be optimized to improve selectivity.

  • Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture.

Data Presentation

Table 1: Common Side Products in the Synthesis of 4-Nitro-3-(trifluoromethyl)aniline

Side Product Structure Reason for Formation Analytical Method for Detection
2-Nitro-5-(trifluoromethyl)anilineIsomeric byproduct of the nitration reaction. The acetamido group directs to both ortho and para positions.HPLC, GC-MS
Other Positional IsomersVariesAlternative nitration positions on the aromatic ring.HPLC, GC-MS
Dinitrated ProductsVariesOver-nitration of the aromatic ring under harsh conditions or with excess nitrating agent.HPLC, MS
Unreacted 3-(trifluoromethyl)anilineIncomplete reaction or insufficient nitrating agent.TLC, HPLC, GC

Note: Structures are representational.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)acetanilide
  • In a flask equipped with a stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)acetanilide in concentrated sulfuric acid at 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)acetanilide, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the crude product.

Protocol 2: Hydrolysis of 4-Nitro-3-(trifluoromethyl)acetanilide
  • Reflux the crude 4-nitro-3-(trifluoromethyl)acetanilide with a mixture of ethanol and an aqueous acid (e.g., HCl) or base (e.g., NaOH) until the deprotection is complete (monitor by TLC).

  • After cooling, neutralize the reaction mixture.

  • If the product precipitates, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude 4-Nitro-3-(trifluoromethyl)aniline in a minimal amount of a hot solvent (e.g., ethanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a cold solvent mixture.

  • Dry the crystals under vacuum.

Mandatory Visualization

Synthesis_Pathway cluster_side_products Side Products 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)acetanilide 3-(Trifluoromethyl)acetanilide 3-(Trifluoromethyl)aniline->3-(Trifluoromethyl)acetanilide Acetylation (Acetic Anhydride) 4-Nitro-3-(trifluoromethyl)acetanilide 4-Nitro-3-(trifluoromethyl)acetanilide 3-(Trifluoromethyl)acetanilide->4-Nitro-3-(trifluoromethyl)acetanilide Nitration (HNO3/H2SO4) 2-Nitro-5-(trifluoromethyl)acetanilide 2-Nitro-5-(trifluoromethyl)acetanilide 3-(Trifluoromethyl)acetanilide->2-Nitro-5-(trifluoromethyl)acetanilide Nitration (ortho-attack) 4-Nitro-3-(trifluoromethyl)aniline 4-Nitro-3-(trifluoromethyl)aniline 4-Nitro-3-(trifluoromethyl)acetanilide->4-Nitro-3-(trifluoromethyl)aniline Hydrolysis (Acid or Base) Dinitro_products Dinitrated Products 4-Nitro-3-(trifluoromethyl)acetanilide->Dinitro_products Further Nitration Troubleshooting_Guide start Low Yield or Purity Issue check_isomers High Isomer Content? start->check_isomers check_incomplete Incomplete Reaction? check_isomers->check_incomplete No temp_control Improve Temperature Control (Maintain 0-10°C) check_isomers->temp_control Yes check_degradation Degradation/Color? check_incomplete->check_degradation No time Increase Reaction Time check_incomplete->time Yes conditions Use Milder Conditions check_degradation->conditions Yes purification Optimize Purification (Recrystallization) check_degradation->purification No mixing Ensure Efficient Mixing temp_control->mixing reagents Check Reagent Stoichiometry time->reagents conditions->purification

References

Improving solubility of 2-Amino-5-nitrobenzotrifluoride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-nitrobenzotrifluoride Solubility

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid, appearing as a yellow to brown powder.[1] Its molecular structure contains both polar (amino and nitro groups) and non-polar (benzotrifluoride group) regions. This duality suggests it will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions, and moderately soluble in some polar protic solvents capable of hydrogen bonding. Aromatic nitro compounds are generally soluble in most organic solvents.

Q2: Why is my this compound not dissolving completely in a chosen solvent?

Several factors can contribute to poor solubility:

  • Solvent Polarity: The principle of "like dissolves like" is crucial.[2][3] If the polarity of the solvent does not sufficiently match that of this compound, solubility will be limited.

  • Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility generally increases with temperature.[2][4][5][6] Your experiment might be conducted at a temperature where the solubility is low.

  • Saturation Limit: Every compound has a maximum concentration to which it can dissolve in a specific solvent at a given temperature. You may be attempting to create a solution that is beyond this saturation point.

  • Purity of the Compound: Impurities in the this compound can affect its crystal lattice energy and, consequently, its solubility.

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[7]

Q3: Can I use a solvent mixture to improve solubility?

Yes, using a co-solvent system is a common and effective strategy. By mixing a solvent in which the compound is highly soluble with another in which it is less soluble, you can fine-tune the polarity of the solvent system to achieve the desired solubility.

Q4: How does pH affect the solubility of this compound?

The amino group on the molecule is basic and can be protonated under acidic conditions to form a salt. These resulting salts are typically more polar and exhibit higher solubility in polar solvents, including aqueous solutions. Conversely, in a strongly basic solution, the solubility might be altered, although typically to a lesser extent for the amino group.

Troubleshooting Guide

Issue: The compound is not dissolving or is only partially soluble at room temperature.

Troubleshooting Step Detailed Action Rationale
1. Increase Temperature Gently warm the solution using a water bath or heating mantle while stirring continuously. Monitor the temperature to avoid solvent boiling or decomposition of the compound.The solubility of most solids increases with temperature.[2][4][5][6] Heating provides the energy needed to overcome the crystal lattice energy of the solid.
2. Reduce Particle Size If you are starting with large crystals, gently grind the solid into a fine powder using a mortar and pestle before adding it to the solvent.Smaller particles have a larger surface area, which increases the rate of dissolution.[7]
3. Try a Different Solvent Consult the qualitative solubility table below and select a solvent with a more appropriate polarity. Polar aprotic solvents like DMF, DMSO, or acetone are often good starting points.The "like dissolves like" principle dictates that a solute will dissolve best in a solvent of similar polarity.[2][3]
4. Use a Co-solvent System Add a small amount of a "good" solvent (one in which the compound is known to be highly soluble, e.g., DMF) to the solvent in which it has poor solubility. Add the co-solvent dropwise until the compound dissolves.A co-solvent system can modify the overall polarity of the solvent to better match the solute, thereby increasing solubility.
5. Employ Sonication Place the flask or vial in an ultrasonic bath. The high-frequency sound waves can help to break up the solid particles and enhance the dissolution process.Sonication provides mechanical agitation that can accelerate the dissolution of stubborn solids.
6. Check for Saturation If some solid remains, it's possible the solution is saturated. Try adding more solvent to see if the remaining solid dissolves. If it does, your initial concentration was above the solubility limit at that temperature.It is important to distinguish between poor solubility and having reached the saturation limit of the solvent.

Data Presentation

Qualitative Solubility of this compound
Solvent CategoryExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHighThese solvents can effectively solvate the polar nitro and amino groups through dipole-dipole interactions without interfering with the non-polar benzotrifluoride part.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as hydrogen bond donors and acceptors with the amino and nitro groups. However, the non-polar trifluoromethyl group may limit overall solubility.
Non-Polar Hexane, Toluene, ChloroformLow to ModerateToluene and chloroform may show some solubility due to interactions with the aromatic ring. Hexane is unlikely to be a good solvent due to the compound's significant polarity.
Ethers Diethyl ether, THFModerateTHF, being more polar than diethyl ether, is expected to be a better solvent.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a reliable way to determine the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Vials with airtight screw caps

  • Thermostatically controlled orbital shaker or magnetic stirrer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantitative Analysis (Using HPLC):

    • Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent.

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in the desired units (e.g., mg/mL, mol/L).

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve increase_temp Increase Temperature start->increase_temp check_dissolved1 Is it fully dissolved? increase_temp->check_dissolved1 grind_solid Grind to a fine powder check_dissolved1->grind_solid No success Success: Compound Dissolved check_dissolved1->success Yes check_dissolved2 Is it fully dissolved? grind_solid->check_dissolved2 change_solvent Change to a more polar solvent (e.g., DMF, Acetone) check_dissolved2->change_solvent No check_dissolved2->success Yes check_dissolved3 Is it fully dissolved? change_solvent->check_dissolved3 use_sonication Apply Sonication check_dissolved3->use_sonication No check_dissolved3->success Yes check_dissolved4 Is it fully dissolved? use_sonication->check_dissolved4 check_dissolved4->success Yes failure Consider co-solvent or different approach check_dissolved4->failure No

Caption: Troubleshooting workflow for dissolving this compound.

FactorsInfluencingSolubility Key Factors Influencing Solubility solubility Solubility of This compound solvent_properties Solvent Properties solubility->solvent_properties solute_properties Solute Properties solubility->solute_properties system_conditions System Conditions solubility->system_conditions polarity Polarity ('Like dissolves like') solvent_properties->polarity h_bonding Hydrogen Bonding Capability solvent_properties->h_bonding particle_size Particle Size solute_properties->particle_size crystal_form Crystalline Form (Polymorphism) solute_properties->crystal_form temp Temperature system_conditions->temp pressure Pressure (Mainly for gases) system_conditions->pressure

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-Amino-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-amino-5-nitrobenzoic acid?

The most prevalent and economically viable industrial synthesis route begins with 2-methyl-5-nitroaniline. This process involves the oxidation of the methyl group to a carboxylic acid. This starting material is readily available, making it a preferred choice for large-scale production.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of 2-amino-5-nitrobenzoic acid synthesis, particularly from 2-methyl-5-nitroaniline, are centered around the highly exothermic nature of the oxidation reaction.[1] Key hazards include:

  • Thermal Runaway: The oxidation process can generate a significant amount of heat. Without adequate temperature control on a larger scale, a rapid, uncontrolled increase in temperature and pressure can occur, potentially leading to reactor failure.[1]

  • Use of Strong Oxidizing Agents: Reagents like potassium permanganate or nitric acid are powerful oxidizers that demand careful handling, storage, and controlled addition to prevent violent reactions.[1]

  • Gas Evolution: The reaction may produce gaseous byproducts. Proper venting and off-gas management systems are crucial to prevent pressure buildup.[1]

Q3: What are the typical impurities encountered, and how do they change with scale?

Common impurities can include unreacted starting material (e.g., 2-methyl-5-nitroaniline), byproducts from over-oxidation (such as dinitro compounds or degradation products), and residual solvents or reagents.[1] The impurity profile can become more complex at a larger scale due to the potential for localized "hot spots" causing degradation and less efficient mixing leading to incomplete reactions.[1] Isomeric impurities, such as 2-amino-3-nitrobenzoic acid, can also form depending on the synthetic route.[2]

Q4: How can I improve the yield and purity of my product at a larger scale?

Optimizing yield and purity during scale-up requires meticulous control over several parameters:

  • Temperature Control: Implementing a robust cooling system is critical to manage the exotherm and prevent side reactions.[1]

  • Controlled Reagent Addition: The slow, controlled addition of the oxidizing agent ensures that the generated heat can be effectively removed.[1]

  • Efficient Mixing: Proper agitation is essential to maintain a homogenous reaction mixture, ensuring uniform temperature and concentration, which minimizes the formation of byproducts.[1]

  • Optimized Work-up: Fine-tuning the pH adjustment during product precipitation and selecting an appropriate solvent for washing the crude product are key to removing specific impurities.[1]

Q5: How should I purify the crude 2-Amino-5-nitrobenzoic acid?

Recrystallization is the standard method for purifying crude 2-Amino-5-nitrobenzoic acid. Ethanol or an ethanol/water mixture is a commonly used solvent system.[1][2][3] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.[1][3]Monitor reaction progress using in-process controls (e.g., HPLC, TLC).[1][3] Consider a slight, carefully monitored increase in temperature or extending the reaction time.[1]
Product Degradation: Excessive temperature or prolonged reaction time leading to "hot spots".[1]Optimize the reaction temperature and time. Ensure efficient heat removal.[1]
Poor Mixing: Inefficient agitation causing localized areas of low reactant concentration.[1]Improve agitation by using an appropriately sized and designed impeller and optimizing the stirring speed.[1]
Inefficient Purification: Significant product loss during workup and purification.[3]Optimize the pH for precipitation.[3] Use a minimal amount of hot solvent for recrystallization and allow for slow cooling.[2][3]
High Impurity Levels Over-oxidation: The addition of the oxidizing agent is too fast, or the reaction temperature is too high.[1]Slow down the addition rate of the oxidizing agent. Maintain strict temperature control with an efficient cooling system.[1]
Side Reactions: Presence of impurities in the starting materials or reagents.[1]Use high-purity starting materials and reagents.[1]
Inefficient Work-up: The product is not effectively separated from byproducts and unreacted starting materials.[1]Optimize the pH adjustment during product precipitation. Select an appropriate solvent for washing the crude product to remove specific impurities.[1]
Poor Product Color (Off-white or brownish) Presence of Colored Impurities: Formation of highly colored byproducts.[1][3]Consider a recrystallization step with a suitable solvent system.[1] Activated carbon treatment during recrystallization can also be effective in removing colored impurities.[1][2]
Crystallization Issues (Oiling out or fine particles) Rapid Supersaturation: The solution is cooled too quickly.[1]Implement a controlled cooling profile during crystallization.[1]
Inappropriate Solvent: The chosen solvent is not optimal for crystallization.Use an anti-solvent addition strategy or screen for a more suitable crystallization solvent.[1]
Inconsistent Crystal Form (Polymorphism) Varying crystallization conditions.

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzoic Acid from 2-Methyl-5-nitroaniline (Pilot Scale)

This protocol is a general guideline and should be optimized based on specific equipment and safety assessments.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Methyl-5-nitroaniline152.15
Sodium Hydroxide40.00
Potassium Permanganate158.03
Hydrochloric Acid (conc.)36.46
Water18.02

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a port for controlled addition, charge water and sodium hydroxide. Stir until the sodium hydroxide is fully dissolved, and then cool the solution to 10-15°C.[1]

  • Addition of Starting Material: Slowly add 2-methyl-5-nitroaniline to the sodium hydroxide solution while maintaining the temperature below 20°C. Stir until a homogenous slurry is formed.[1]

  • Oxidation: Prepare a solution of potassium permanganate in water. Add this solution to the reactor dropwise over a period of 4-6 hours, ensuring the reaction temperature is maintained between 20-25°C. The reaction is highly exothermic, and efficient cooling is crucial.[1]

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[1]

  • Filtration: Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.[1]

  • Precipitation: Cool the filtrate to 10-15°C and slowly add concentrated hydrochloric acid to adjust the pH to 3-4. The product will precipitate as a yellow solid.[1]

  • Isolation and Drying: Filter the precipitated solid and wash it with cold water until the washings are neutral. Dry the product in a vacuum oven at 60-70°C.[1]

  • Purification (if necessary): The crude product can be recrystallized from an ethanol/water mixture to achieve higher purity.[1]

Visualizations

Scale_Up_Challenges cluster_troubleshooting Troubleshooting Loop start Initiate Scale-Up Synthesis oxidation Exothermic Oxidation Reaction start->oxidation temp_control Temperature Control oxidation->temp_control Critical for safety mixing Efficient Mixing oxidation->mixing Ensures homogeneity reagent_add Controlled Reagent Addition oxidation->reagent_add Manages exotherm workup Work-up & Purification temp_control->workup mixing->workup reagent_add->workup product High Purity & Yield Product workup->product low_yield Low Yield? workup->low_yield high_impurities High Impurities? low_yield->high_impurities No optimize_params Optimize Reaction Parameters low_yield->optimize_params Yes high_impurities->product No high_impurities->optimize_params Yes optimize_params->oxidation Re-evaluate

Caption: A workflow for managing challenges in the scale-up synthesis.

Troubleshooting_Logic issue Problem Identified Low Yield High Impurities Poor Color cause_analysis Potential Cause Analysis Incomplete Reaction Over-oxidation Poor Mixing Inefficient Work-up issue->cause_analysis solution_impl Solution Implementation Adjust Temp./Time Control Reagent Addition Improve Agitation Optimize Purification cause_analysis->solution_impl verification Verification In-process Controls (HPLC/TLC) solution_impl->verification resolution Issue Resolved verification->resolution Successful escalation Further Optimization Needed verification->escalation Unsuccessful escalation->cause_analysis Re-evaluate

References

Preventing degradation of 2-Amino-5-nitrobenzotrifluoride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Amino-5-nitrobenzotrifluoride during chemical reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, leading to its degradation and impacting reaction outcomes.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction is showing low yield or appears to be incomplete. Could degradation of this compound be the cause?

Answer: Yes, the degradation of this compound is a potential cause for low reaction yields. This compound can be sensitive to several factors common in synthetic procedures.

Possible Causes and Solutions:

Possible Cause Recommended Action
Thermal Stress Monitor the internal reaction temperature closely. Avoid excessive heating, as thermal decomposition can occur. If possible, conduct the reaction at a lower temperature for a longer duration.
Presence of Strong Oxidizing Agents This compound can be susceptible to oxidation. Avoid using strong oxidizing agents if they are not essential for the desired transformation. If an oxidant is necessary, consider using a milder reagent or adding it slowly at a controlled temperature.
Incompatible pH Extreme acidic or basic conditions can promote degradation. If your reaction requires such conditions, consider protecting the amino group of this compound prior to the reaction.
Photodegradation Nitroaromatic compounds can be sensitive to light. Protect your reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil, especially for reactions that run for an extended period.
Impure Starting Material Impurities in the this compound starting material can interfere with the reaction. Ensure the purity of your starting material using appropriate analytical techniques (e.g., NMR, HPLC).

Issue 2: Appearance of Unexpected Byproducts

Question: I am observing unexpected peaks in my HPLC/GC-MS analysis. Could these be degradation products of this compound?

Answer: It is highly likely that unexpected peaks correspond to degradation byproducts. The functional groups on this compound (amino, nitro, and trifluoromethyl) can undergo various transformations under reaction conditions.

Potential Degradation Pathways and Byproducts:

Degradation Pathway Potential Byproducts Preventative Measures
Oxidation Oxidation of the amino group to nitroso or further oxidized species.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Reduction of Nitro Group Reduction of the nitro group to a nitroso or amino group, especially in the presence of reducing agents or certain metals.Carefully select reducing agents and control reaction stoichiometry.
Hydrolysis While generally stable, prolonged exposure to strong aqueous acid or base at elevated temperatures could potentially lead to hydrolysis of the trifluoromethyl group, though this is generally a difficult transformation.Use anhydrous solvents where possible and minimize reaction time in aqueous acidic or basic conditions.
Photodegradation Complex reaction mixtures, including polymerized materials, can form upon exposure to UV light.Protect the reaction from light.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting reactions where degradation of this compound is suspected.

G Troubleshooting Workflow for Suspected Degradation cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Degradation Source Investigation cluster_3 Optimization cluster_4 Outcome start Low Yield / Unexpected Byproducts purity Check Purity of Starting Material start->purity conditions Verify Reaction Conditions (Temp, Time, Reagents) start->conditions thermal Thermal Stress? (Run at lower temp) purity->thermal conditions->thermal photo Photodegradation? (Protect from light) thermal->photo If no improvement chemical Chemical Incompatibility? (Test stability with individual reagents) photo->chemical If no improvement optimize Optimize Reaction Conditions chemical->optimize If source identified protect Consider Protecting Groups chemical->protect If incompatibility is inherent success Successful Reaction optimize->success fail Re-evaluate Synthetic Route optimize->fail protect->success protect->fail

Caption: A logical workflow for troubleshooting reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow oxidation.

Q2: Is this compound sensitive to air?

A2: The amino group in anilines can be susceptible to air oxidation over time, which may lead to discoloration of the compound. For sensitive reactions, it is best to use freshly opened or purified material and handle it under an inert atmosphere.

Q3: Can I use strong acids or bases with this compound?

A3: Caution should be exercised when using strong acids or bases. Strong acids will protonate the amino group, forming a salt. While this can protect the amino group from other reactions, it can also alter the reactivity of the aromatic ring. Strong bases may deprotonate the amino group, and prolonged exposure, especially at high temperatures, could potentially lead to other degradation pathways. If extreme pH is necessary, conducting the reaction at a low temperature and for the shortest possible time is recommended.

Q4: How does the trifluoromethyl group affect the stability of the molecule?

A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This group is generally very stable and less prone to cleavage under typical reaction conditions compared to other functional groups.

Q5: What are the primary degradation pathways I should be aware of?

A5: The primary degradation pathways for this compound are likely to be oxidation of the amino group, reduction of the nitro group, and photodegradation. Thermal decomposition can also occur at elevated temperatures. The following diagram illustrates these potential pathways.

G Potential Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products main This compound oxidants Oxidizing Agents reducers Reducing Agents light Light (UV/Vis) heat High Temperature ph Strong Acid/Base ox_prod Oxidized Amino Group (e.g., Nitroso) oxidants->ox_prod Oxidation red_prod Reduced Nitro Group (e.g., Amino) reducers->red_prod Reduction photo_prod Polymerized/Complex Mixtures light->photo_prod Photodegradation thermal_prod Decomposition Products heat->thermal_prod Thermal Decomposition ph_prod Salt Formation/ Other Products ph->ph_prod Acid/Base Reaction

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradants and assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.

  • **Thermal Degradation (solid

Troubleshooting low yields in the bromination of 2-amino-5-nitro-trifluoromethyl toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the bromination of 2-amino-5-nitro-trifluoromethyl toluene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the most common causes?

A1: Low yields in the bromination of 2-amino-5-nitro-trifluoromethyl toluene can stem from several factors. The most common issues are incorrect regioselectivity, over-bromination (dianiline formation), and product loss during workup. The electron-donating amino group strongly activates the aromatic ring, making the reaction highly sensitive to conditions.

Q2: I am getting a mixture of isomers instead of the desired 4-bromo product. How can I improve the regioselectivity?

A2: The choice of solvent plays a crucial role in directing the bromination.[1][2] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are highly recommended.[1][2] These solvents favor the formation of the desired 4-bromo isomer (para to the amino group). In contrast, non-polar solvents like chloroform or dioxane can lead to a mixture of isomers, with a higher proportion of the ortho-bromo product.[1]

Q3: I suspect over-bromination is occurring, leading to di- and tri-brominated byproducts. How can I prevent this?

A3: Over-bromination is a common side reaction due to the highly activated nature of the aniline ring.[3] To mitigate this, consider the following strategies:

  • Protect the Amino Group: Acetylation of the amino group with acetic anhydride before bromination can reduce its activating effect, leading to a cleaner reaction with less polybromination.[4] The acetyl group can be subsequently removed by hydrolysis.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent, but avoid a large excess.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0-10°C) to decrease the reaction rate and improve selectivity.

Q4: What is the best brominating agent for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A4: Both NBS and Br₂ can be used. NBS is often preferred as it is easier to handle and can provide better selectivity in some cases.[5] When using Br₂, the reaction conditions, especially the solvent and temperature, must be carefully controlled to avoid side reactions.

Q5: My product seems to be degrading during purification. What are the best practices for workup and purification?

A5: The workup procedure should be designed to remove unreacted reagents and byproducts without degrading the desired product. A typical workup may involve quenching the reaction with a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine, followed by extraction and washing. Purification can often be achieved by recrystallization or column chromatography. Be mindful of the potential for product degradation if strong acids or bases are used during the workup.

Data Presentation

SolventDielectric Constant (ε)Isomer Ratio (para:ortho) for m-nitroanilineIsomer Ratio (para:ortho) for m-trifluoromethylaniline
Dioxane2.235:6545:55
Chloroform4.840:6050:50
Tetrahydrofuran (THF)7.560:4065:35
Acetonitrile37.585:1580:20
N,N-Dimethylformamide (DMF)36.7>95:5>95:5
Dimethyl sulfoxide (DMSO)46.7>95:5>95:5

Data adapted from a study on the bromination of meta-substituted anilines with N-Bromosuccinimide. The ratios are approximations based on the reported data.[1][2]

Experimental Protocols

Method 1: Direct Bromination with NBS in a Polar Solvent

This protocol is optimized for regioselectivity towards the 4-bromo isomer.

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-nitro-trifluoromethyl toluene (1 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Bromination with Protection of the Amino Group

This protocol is designed to minimize over-bromination.

  • Acetylation:

    • Dissolve 2-amino-5-nitro-trifluoromethyl toluene (1 equivalent) in acetic anhydride.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir at room temperature for 1 hour.

    • Pour the mixture into ice water and collect the precipitated acetanilide by filtration.

  • Bromination:

    • Dissolve the dried acetanilide in a suitable solvent (e.g., acetic acid).

    • Add bromine (1.1 equivalents) dropwise at room temperature.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Hydrolysis:

    • Add an aqueous solution of hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the amide.

    • Cool the reaction and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Purification:

    • Collect the crude product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-bromo-2-amino-5-nitro-trifluoromethyl toluene.

Visualizations

Troubleshooting_Low_Yields Troubleshooting Flowchart for Low Bromination Yields start Low Yield Observed check_isomers Analyze crude product by NMR/LC-MS. Is there a mixture of isomers? start->check_isomers check_overbromination Is there evidence of di- or tri-brominated products? check_isomers->check_overbromination No use_polar_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) to favor para-bromination. check_isomers->use_polar_solvent Yes check_starting_material Is there a significant amount of unreacted starting material? check_overbromination->check_starting_material No protect_amine Protect the amino group by acetylation before bromination and deprotect after. check_overbromination->protect_amine Yes increase_time_temp Increase reaction time or slightly increase temperature. Ensure brominating agent is active. check_starting_material->increase_time_temp Yes investigate_workup Review workup and purification steps for potential product loss. check_starting_material->investigate_workup No end Improved Yield use_polar_solvent->end Re-run experiment protect_amine->end Re-run experiment increase_time_temp->end Re-run experiment investigate_workup->end

Caption: Troubleshooting flowchart for low yields.

Reaction_Pathway Bromination of 2-amino-5-nitro-trifluoromethyl toluene start_material 2-amino-5-nitro-trifluoromethyl toluene reaction_intermediate Electrophilic Aromatic Substitution start_material->reaction_intermediate brominating_agent Brominating Agent (NBS or Br2) brominating_agent->reaction_intermediate solvent Solvent solvent->reaction_intermediate desired_product 4-bromo-2-amino-5-nitro- trifluoromethyl toluene (Desired Product) reaction_intermediate->desired_product Favored in polar solvents ortho_isomer 6-bromo-2-amino-5-nitro- trifluoromethyl toluene (Ortho Isomer) reaction_intermediate->ortho_isomer Favored in non-polar solvents dibromo_product Di-brominated Product reaction_intermediate->dibromo_product Excess brominating agent or high temperature

Caption: Reaction pathway and potential byproducts.

References

HPLC methods for monitoring the purity of 2-Amino-5-nitrobenzotrifluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Purity Analysis of 2-Amino-5-nitrobenzotrifluoride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The information is tailored for researchers, scientists, and drug development professionals to assist in monitoring reaction purity and addressing common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A1: A common starting point for analyzing this compound is a reverse-phase HPLC method. A C18 column is a robust initial choice, paired with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[1] Detection is typically performed using a UV detector at a wavelength around 254 nm.

Q2: What are the potential impurities I should be looking for in my analysis?

A2: Impurities in a this compound reaction can originate from several sources. These may include unreacted starting materials, by-products from the synthesis (such as positional isomers), and degradation products formed during the reaction or sample storage. It is also important to consider residual solvents from the synthesis process.

Q3: How can I confirm the identity of the main peak and any impurity peaks?

A3: While HPLC with UV detection is excellent for quantification, it has limitations in peak identification. To confirm the identity of peaks, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful technique. Mass spectrometry provides mass-to-charge ratio information, which can help in the structural elucidation of the main compound and its impurities.

Q4: What is a "stability-indicating" HPLC method, and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. It is crucial because it ensures that the analytical method can distinguish the intact drug from its degradation products, which is a key requirement in pharmaceutical stability studies.

Q5: How do I prepare my sample of this compound for HPLC analysis?

A5: A general procedure for sample preparation involves accurately weighing a small amount of the reaction mixture or final product and dissolving it in a suitable solvent to a known concentration (e.g., 1 mg/mL). The mobile phase is often a good choice for the sample solvent to ensure compatibility with the HPLC system and good peak shape. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column OverloadDecrease the concentration of the injected sample.
2. Inappropriate mobile phase pHFor an amine-containing compound like this compound, adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate the amine group and improve peak shape.
3. Column degradationFlush the column with a strong solvent or, if necessary, replace the column.
Inconsistent Retention Times 1. Fluctuation in mobile phase compositionEnsure the mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use.
2. Temperature variationsUse a column oven to maintain a constant temperature.
3. Pump malfunctionCheck the pump for leaks and ensure it is delivering a constant flow rate.
Ghost Peaks 1. Contaminated mobile phase or glasswareUse high-purity HPLC-grade solvents and thoroughly clean all glassware.
2. Carryover from previous injectionsRun a blank injection of the mobile phase to check for carryover. If present, clean the injector and autosampler.
High Backpressure 1. Clogged column fritReverse-flush the column (disconnect from the detector first). If the pressure remains high, the frit may need to be replaced.
2. Blockage in the tubing or injectorSystematically check each component for blockages.
No Peaks or Very Small Peaks 1. No sample injectedCheck the autosampler vial and injection sequence.
2. Detector issueEnsure the detector lamp is on and functioning correctly. Check the detector wavelength setting.
3. Sample degradationPrepare fresh samples and standards.

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This protocol provides a starting point for developing a validated HPLC method for this compound. Optimization may be required based on the specific instrumentation and potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reaction sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table presents a template for summarizing the quantitative data from the HPLC analysis. The values provided are hypothetical and should be replaced with experimental data.

Table 1: Typical Chromatographic Data

Compound Retention Time (min) Relative Retention Time Peak Area (%) Resolution (USP)
Starting Material 14.50.561.2> 2.0
Starting Material 26.20.780.8> 2.0
This compound 8.0 1.00 97.5 -
Impurity Isomer8.51.060.3> 1.5
By-product10.21.280.2> 2.0

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile/Water/Acid) inject Inject Sample and Standard (10 µL) prep_mobile->inject prep_std Prepare Standard Solution (0.1 mg/mL) prep_std->inject prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Report calculate->report G cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Retention Times cause1 Mobile Phase Issue? start->cause1 cause2 Temperature Fluctuation? start->cause2 cause3 Pump Malfunction? start->cause3 sol1a Ensure accurate mixing and degassing. cause1->sol1a sol1b Check for solvent evaporation. cause1->sol1b sol2 Use a column oven. cause2->sol2 sol3a Check for leaks. cause3->sol3a sol3b Verify flow rate. cause3->sol3b

References

Technical Support Center: Optimizing Reactions with Aromatic Amines using Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Design of Experiments (DoE) in optimizing chemical reactions involving aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered when using DoE for reactions with aromatic amines.

Issue 1: Low Reaction Yield or Conversion

Low yield is a frequent challenge in optimizing reactions. A systematic DoE approach can help identify the root cause and find optimal conditions.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Reaction Parameters: Key parameters like temperature, concentration, and catalyst loading may not be in their optimal range.

    • Solution: Employ a factorial or response surface methodology (RSM) DoE to screen a wider range of these factors simultaneously. This will help in understanding the individual and interaction effects of each parameter on the yield.[1][2]

  • Moisture Sensitivity: Many reagents used in aromatic amine chemistry are sensitive to moisture, which can quench the reaction and reduce yields.[3]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Degradation: The stability of aromatic amines and other reactants can be a concern.

    • Solution: Check the purity and age of your starting materials. Consider running a small-scale control experiment with fresh reagents.

A troubleshooting workflow for low reaction yield is depicted below.

LowYieldTroubleshooting start Low Reaction Yield check_params Review DoE Factor Ranges (Temperature, Concentration, etc.) start->check_params check_moisture Assess Moisture Sensitivity start->check_moisture check_reagents Verify Reagent Purity & Stability start->check_reagents expand_doe Expand DoE Design Space (Wider factor ranges) check_params->expand_doe Ranges too narrow implement_anhydrous Implement Anhydrous Techniques (Inert atmosphere, dry solvents) check_moisture->implement_anhydrous High sensitivity use_fresh_reagents Use Freshly Purified Reagents check_reagents->use_fresh_reagents Purity questionable optimized_yield Optimized Yield expand_doe->optimized_yield implement_anhydrous->optimized_yield use_fresh_reagents->optimized_yield

Caption: Troubleshooting workflow for addressing low reaction yield.

Issue 2: Formation of Side Products/Impurities

The presence of impurities can complicate downstream processing and affect the final product's quality. DoE can be instrumental in minimizing the formation of unwanted byproducts.

Possible Causes and Troubleshooting Steps:

  • Competing Reactions: Aromatic amines can undergo various side reactions, such as oxidation or over-alkylation.

    • Solution: Use DoE to study the effect of factors like stoichiometry, temperature, and reaction time on the impurity profile.[4] Response surface methodology can be particularly useful to find a region in the design space where the desired product is maximized while impurities are minimized.[2]

  • Catalyst Deactivation or Selectivity Issues: The choice of catalyst and its loading can significantly impact selectivity.

    • Solution: Include catalyst type and loading as categorical and continuous factors, respectively, in your DoE screen to identify the most selective system.

  • O- vs. N-Functionalization: For aromatic amines containing other nucleophilic groups (e.g., hydroxyl groups), competition between N- and O-functionalization can occur.[3]

    • Solution: A DoE approach can help in fine-tuning reaction conditions (e.g., milder conditions, specific catalysts) to favor N-functionalization.[3]

The decision-making process for tackling side product formation is illustrated in the following diagram.

SideProductTroubleshooting start Side Product Formation identify_side_product Identify Side Product Structure start->identify_side_product analyze_reaction Analyze Reaction Mechanism (e.g., Oxidation, Over-alkylation) identify_side_product->analyze_reaction adjust_stoichiometry Adjust Stoichiometry (via DoE) analyze_reaction->adjust_stoichiometry Stoichiometry-dependent modify_conditions Modify Reaction Conditions (Temperature, Time via DoE) analyze_reaction->modify_conditions Kinetically controlled screen_catalysts Screen Catalysts/Reagents (Categorical factor in DoE) analyze_reaction->screen_catalysts Catalyst-dependent minimized_impurities Minimized Impurities adjust_stoichiometry->minimized_impurities modify_conditions->minimized_impurities screen_catalysts->minimized_impurities

Caption: Decision tree for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider in a DoE for a reaction involving an aromatic amine?

A1: The critical factors are highly dependent on the specific reaction. However, a good starting point for most reactions involving aromatic amines includes:

  • Continuous Variables: Temperature, reaction time, concentration of reactants, catalyst loading, and solvent composition.[1]

  • Categorical Variables: Type of catalyst, solvent, base, or ligand.[1]

It is crucial to use scientific literature and prior knowledge to select the factors and their ranges for the initial screening design.[4]

Q2: Which type of DoE design should I choose?

A2: The choice of DoE design depends on your objective:

  • Screening: When you have many potential factors and want to identify the most influential ones, a Factorial Design (full or fractional) is a good choice.[4]

  • Optimization: Once the critical factors are identified, a Response Surface Methodology (RSM) design, such as a Central Composite Design (CCD) or a Box-Behnken Design, can be used to find the optimal settings for these factors.[2][5]

  • Mixture Designs: If the relative proportions of components (e.g., in a solvent system) are being investigated, a Mixture Design is appropriate.[4]

The general workflow for selecting a DoE design is outlined below.

DoeSelectionWorkflow start Define Experimental Objective screening Screening: Identify Critical Factors start->screening optimization Optimization: Find Optimal Conditions start->optimization mixture Mixture: Optimize Component Proportions start->mixture factorial_design Use Factorial Design (Full or Fractional) screening->factorial_design rsm_design Use Response Surface Methodology (CCD, Box-Behnken) optimization->rsm_design mixture_design Use Mixture Design mixture->mixture_design

Caption: Workflow for selecting an appropriate DoE design.

Q3: How do I handle non-quantifiable responses in my DoE?

A3: While DoE is most powerful with continuous responses (e.g., yield, selectivity), categorical responses (e.g., pass/fail, color change) can also be modeled using logistic regression. For qualitative outcomes, it's often beneficial to find a way to quantify them. For instance, instead of "presence of byproduct," use "peak area of byproduct by HPLC." If a quantifiable response is not possible, a series of comparative experiments guided by DoE principles can still provide valuable insights.

Q4: My DoE model has a poor fit (low R-squared). What should I do?

A4: A poor model fit can arise from several sources:

  • Inadequate Model: The chosen model (e.g., linear) may not capture the complexity of the chemical system. Try fitting a higher-order model (e.g., quadratic).

  • High Experimental Error: Inconsistent experimental execution can introduce significant noise. Ensure your experimental setup and analytical methods are reproducible.[4]

  • Missing Critical Factors: An important factor influencing the response may not have been included in the design. Consider adding new factors in a subsequent DoE.

  • Narrow Factor Ranges: The selected ranges for your factors might be too small to observe a significant effect.

Data Presentation

Table 1: Example of a 2³ Full Factorial Design for a Hypothetical Buchwald-Hartwig Amination

RunTemperature (°C)Catalyst Loading (mol%)Ligand Concentration (mol%)Yield (%)
180 (-1)1 (-1)1.5 (-1)65
2100 (+1)1 (-1)1.5 (-1)85
380 (-1)2 (+1)1.5 (-1)75
4100 (+1)2 (+1)1.5 (-1)95
580 (-1)1 (-1)3 (+1)70
6100 (+1)1 (-1)3 (+1)90
780 (-1)2 (+1)3 (+1)80
8100 (+1)2 (+1)3 (+1)98
9 (Center)90 (0)1.5 (0)2.25 (0)92
10 (Center)90 (0)1.5 (0)2.25 (0)93
11 (Center)90 (0)1.5 (0)2.25 (0)91

(-1) represents the low level, (+1) the high level, and (0) the center point.

Experimental Protocols

Protocol 1: General Procedure for a DoE-Guided Formylation of an Aromatic Amine

This protocol provides a generalized methodology for setting up a DoE for the formylation of an aromatic amine, a common reaction in pharmaceutical synthesis.

1. Objective Definition: To maximize the yield of the N-formylated product while minimizing the formation of di-formylated and other impurities.

2. Factor and Response Selection:

  • Factors:

    • Temperature (Continuous, e.g., 25-100 °C)

    • Equivalents of Formylating Agent (Continuous, e.g., 1.1-3.0)

    • Reaction Time (Continuous, e.g., 1-24 hours)

    • Formylating Agent (Categorical, e.g., Formic Acid, Acetic Formic Anhydride)[3]

  • Responses:

    • Yield of N-formylated product (%)

    • Purity by HPLC (%)

    • Level of key impurities (%)

3. DoE Design: A full factorial or a response surface design (e.g., Central Composite Design) is recommended.

4. Experimental Setup (for a single run):

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the aromatic amine (1.0 mmol) in the chosen solvent.

  • Add the specified formylating agent according to the DoE run table.

  • Heat the reaction mixture to the designated temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by HPLC and ¹H NMR to determine the responses (yield and purity).

5. Data Analysis:

  • Input the experimental data into your DoE software.

  • Fit a suitable model to the data.

  • Analyze the model using ANOVA to determine the statistical significance of the factors and their interactions.[6]

  • Generate response surface plots to visualize the relationship between factors and responses.

  • Use the model to predict the optimal conditions for maximizing yield and purity.

  • Perform a confirmation run at the predicted optimal conditions to validate the model.

References

Technical Support Center: Synthesis of 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the removal of impurities during the synthesis of 2-Amino-5-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route. Common impurities may include:

  • Regioisomers: Such as 2-Amino-3-nitrobenzotrifluoride and 4-Amino-3-nitrobenzotrifluoride, which can form during the nitration of 3-Aminobenzotrifluoride.

  • Unreacted Starting Materials: For instance, if the synthesis involves the aminolysis of 2-chloro-5-nitrobenzotrifluoride, the starting material may remain in the final product.

  • Di-nitrated byproducts: Over-nitration can lead to the formation of dinitro-aminobenzotrifluoride isomers.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed for purity analysis. High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity assessment and impurity profiling.[1] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[2]

Q3: What is a suitable recrystallization solvent for this compound?

A3: Based on protocols for structurally similar compounds, aqueous ethanol is a good starting point for recrystallization.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Melting Point of the Final Product Presence of regioisomeric impurities or residual solvent.Purify the product by recrystallization. Use a suitable solvent system like aqueous ethanol. Dry the product thoroughly under vacuum to remove residual solvents.
Product is an Oil or Gummy Solid High levels of impurities are preventing crystallization. The product may have oiled out during crystallization.Try to purify a small sample by column chromatography to isolate the pure compound. Use the pure solid to seed the bulk of the material to induce crystallization. Ensure a slow cooling rate during recrystallization.
Presence of Multiple Spots on TLC Analysis Incomplete reaction or formation of side products (e.g., regioisomers).Monitor the reaction progress more closely to ensure completion. Purify the crude product using column chromatography to separate the isomers before a final recrystallization.
Off-color (e.g., dark brown) Product Formation of colored impurities due to side reactions or oxidation.Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound, which can be adapted based on the available instrumentation.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Materials: Crude this compound, ethanol, deionized water, Erlenmeyer flasks, heating mantle, Buchner funnel, and filter paper.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold aqueous ethanol.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude this compound dissolution Dissolve in minimum hot ethanol crude_product->dissolution charcoal Add activated charcoal (if colored) dissolution->charcoal hot_filtration Hot gravity filtration charcoal->hot_filtration add_water Add hot water until cloudy hot_filtration->add_water cool_slowly Cool slowly to room temperature add_water->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash with cold aqueous ethanol vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Flowchart Troubleshooting Impure this compound start Impure Product check_purity Assess Purity (TLC/HPLC) start->check_purity multiple_spots Multiple Spots/Peaks? check_purity->multiple_spots single_spot Single Major Spot/Peak? multiple_spots->single_spot No column_chromatography Column Chromatography to separate isomers multiple_spots->column_chromatography Yes check_color Product Off-Color? single_spot->check_color recrystallize Recrystallize from suitable solvent column_chromatography->recrystallize charcoal_treatment Recrystallize with activated charcoal check_color->charcoal_treatment Yes check_color->recrystallize No check_mp Check Melting Point charcoal_treatment->check_mp recrystallize->check_mp mp_low Melting Point Low? check_mp->mp_low dry_vacuum Dry thoroughly under vacuum mp_low->dry_vacuum Yes pure_product Pure Product mp_low->pure_product No dry_vacuum->pure_product

Caption: Troubleshooting flowchart for purification.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H NMR spectrum of 2-Amino-5-nitrobenzotrifluoride, presenting a comparison with structurally related compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of similar molecules.

Structural and Spectral Overview

This compound (C₇H₅F₃N₂O₂) is a substituted aromatic compound with a trifluoromethyl group, an amino group, and a nitro group attached to the benzene ring. These substituents significantly influence the electron density distribution within the ring, leading to distinct chemical shifts for the aromatic protons in the 1H NMR spectrum. The spectrum, typically run in deuterated chloroform (CDCl₃), reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

The key features of the 1H NMR spectrum are the chemical shifts (δ), which indicate the electronic environment of the protons, and the coupling constants (J), which provide information about the spatial relationship between neighboring protons.

Comparative Spectral Data

The following table summarizes the 1H NMR spectral data for this compound and compares it with related benzotrifluoride derivatives. This comparison highlights how different substituents alter the chemical shifts and coupling patterns of the aromatic protons.

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound H-38.396dJ(H3,H4) = 2.6CDCl₃
H-48.181ddJ(H4,H6) = 9.0, J(H4,H3) = 2.6CDCl₃
H-66.770dJ(H6,H4) = 9.0CDCl₃
4-Amino-3-nitrobenzotrifluoride -Data not fully available---
2-Amino-5-chlorobenzotrifluoride -Spectral data not detailed---
4-Nitrobenzotrifluoride -Spectral data not detailed---

Note: Detailed spectral data for the comparative compounds were not fully available in the initial search. The provided data for this compound is sourced from ChemicalBook.[1]

Analysis of this compound Spectrum

The 1H NMR spectrum of this compound in CDCl₃ displays three signals corresponding to the aromatic protons.[1]

  • Proton H-3: This proton, positioned ortho to the strongly electron-withdrawing nitro group, is the most deshielded, appearing as a doublet at 8.396 ppm. The small coupling constant of 2.6 Hz is characteristic of a meta-coupling to H-4.

  • Proton H-4: This proton is situated between the nitro and trifluoromethyl groups. It appears as a doublet of doublets at 8.181 ppm. The larger coupling constant of 9.0 Hz corresponds to the ortho-coupling with H-6, while the smaller 2.6 Hz coupling is from the meta-relationship with H-3.

  • Proton H-6: This proton, located ortho to the electron-donating amino group, is the most shielded of the aromatic protons, resonating as a doublet at 6.770 ppm. The coupling constant of 9.0 Hz is due to the ortho-coupling with H-4.

The amino group protons (NH₂) are also present in the spectrum, though their chemical shift can be variable and they may appear as a broad singlet.[1]

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for acquiring a 1H NMR spectrum of a compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 300 MHz or higher field NMR spectrometer.
  • The instrument is tuned and locked onto the deuterium signal of the CDCl₃.
  • The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard single-pulse experiment is used.
  • Key acquisition parameters include:
  • Pulse width: Typically a 90° pulse.
  • Spectral width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  • Acquisition time: Typically 2-4 seconds.
  • Relaxation delay: 1-5 seconds between scans to allow for full relaxation of the protons.
  • Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum is phased and the baseline is corrected.
  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.
  • The signals are integrated to determine the relative number of protons.
  • The multiplicities and coupling constants are measured.

Visualizing Proton Environments

The following diagram, generated using Graphviz, illustrates the structure of this compound and the assignment of the aromatic protons.

Caption: Molecular structure and 1H NMR assignments for this compound.

References

A Comparative Guide to the Reactivity of 2-Amino-5-nitrobenzotrifluoride and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-5-nitrobenzotrifluoride with other substituted anilines. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to facilitate a deeper understanding of the structure-reactivity relationships that govern this important class of compounds, aiding in their effective utilization in research and development.

Introduction to Aniline Reactivity

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The reactivity of the aniline scaffold is primarily dictated by the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density of the amino group and the aromatic system, thereby influencing the compound's basicity and its susceptibility to electrophilic or nucleophilic attack.[2]

This compound is a unique substituted aniline featuring both a strong electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[3] The interplay of these substituents significantly impacts its reactivity profile, making a comparative analysis with other anilines essential for its strategic application in chemical synthesis.

Factors Influencing the Reactivity of Substituted Anilines

The reactivity of a substituted aniline is a function of the cumulative electronic effects of its substituents. These effects are broadly categorized as inductive and resonance effects, which in turn determine the nucleophilicity of the amino group and the aromatic ring.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This enhancement in electron density makes the aniline more basic and more reactive towards electrophiles.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the ring and the amino nitrogen. Consequently, these anilines are less basic and less reactive in electrophilic aromatic substitution, but the electron-deficient ring is more susceptible to nucleophilic aromatic substitution.[4]

A quantitative measure of these electronic effects can be understood through the basicity of the aniline (pKa of its conjugate acid) and the Hammett substituent constants (σ). A lower pKa value indicates a less basic and generally less reactive aniline towards electrophiles. The Hammett constant quantifies the electron-donating or electron-withdrawing ability of a substituent.[1]

G Factors Influencing Aniline Reactivity substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) (-CH3, -OCH3, -NH2) substituent->edg Inductive/Resonance Effects ewg Electron-Withdrawing Group (EWG) (-NO2, -CF3, -CN) substituent->ewg Inductive/Resonance Effects reactivity Aniline Reactivity edg->reactivity Increases ewg->reactivity Decreases (for EAS) / Increases (for NAS) basicity Increased Basicity (Higher pKa) reactivity->basicity nucleophilicity Increased Nucleophilicity reactivity->nucleophilicity eas Enhanced Electrophilic Aromatic Substitution reactivity->eas decr_basicity Decreased Basicity (Lower pKa) reactivity->decr_basicity decr_nucleophilicity Decreased Nucleophilicity reactivity->decr_nucleophilicity nas Enhanced Nucleophilic Aromatic Substitution reactivity->nas

Key factors influencing the chemical reactivity of substituted anilines.

Comparative Data on Aniline Reactivity

The following table provides a comparative summary of the basicity (pKa) and Hammett substituent constants (σ) for this compound and a selection of other substituted anilines. A lower pKa indicates lower basicity and reduced reactivity in electrophilic reactions. The Hammett constants quantify the electronic influence of the substituents, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.

Aniline DerivativeSubstituentspKa of Conjugate AcidHammett Constant (σp) of Substituent
This compound 2-CF₃, 5-NO₂-1.92 (Predicted)[5]σm(NO₂) = +0.71, σo(CF₃) ≈ +0.5
AnilineH4.60[2]0.00
4-Nitroaniline4-NO₂1.00[2]+0.78
4-Chloroaniline4-Cl3.98[2]+0.23
4-Methylaniline (p-Toluidine)4-CH₃5.08[2]-0.17
4-Methoxyaniline (p-Anisidine)4-OCH₃5.34[2]-0.27
4-Aminobenzotrifluoride4-CF₃3.53+0.54

Note: The Hammett constant for the ortho-CF₃ group is an approximation, as ortho effects can be complex. The pKa for this compound is a predicted value.

The extremely low predicted pKa of this compound highlights the potent electron-withdrawing effects of the nitro and trifluoromethyl groups, rendering the amino group significantly less basic and nucleophilic compared to aniline and even 4-nitroaniline. This suggests a substantially lower reactivity in typical electrophilic aromatic substitution reactions.

Experimental Protocols

To provide a practical context for comparing reactivity, detailed protocols for two common reactions of anilines, N-acetylation and diazotization, are provided below.

Protocol for N-Acetylation of Substituted Anilines

N-acetylation is a common method to assess the nucleophilicity of the amino group. A more reactive aniline will typically undergo this reaction more readily.

Materials:

  • Substituted Aniline (e.g., this compound, aniline)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL flask, dissolve the substituted aniline (0.05 mol) in 20 mL of a 1:1 mixture of glacial acetic acid and water. If the aniline is not fully soluble, add a small amount of concentrated hydrochloric acid to form the soluble hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (0.055 mol) in 30 mL of deionized water.

  • To the aniline solution, add acetic anhydride (0.055 mol) and swirl the flask to ensure mixing.

  • Immediately add the sodium acetate solution to the reaction mixture and stir vigorously.

  • Cool the mixture in an ice bath to induce precipitation of the acetylated product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified N-acetylated aniline.

  • The reaction progress and purity of the product can be monitored by Thin Layer Chromatography (TLC).

The yield and reaction time can be used as a comparative measure of the reactivity of different anilines.

G N-Acetylation Experimental Workflow start Start dissolve Dissolve Substituted Aniline in Acetic Acid/Water start->dissolve add_reagents Add Acetic Anhydride and Sodium Acetate Solution dissolve->add_reagents reaction Stir and Cool in Ice Bath to Precipitate Product add_reagents->reaction filter Vacuum Filter and Wash with Cold Water reaction->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Purified N-Acetylated Aniline recrystallize->product

Workflow for the N-acetylation of substituted anilines.
Protocol for Diazotization of Substituted Anilines

Diazotization is the conversion of a primary aromatic amine to a diazonium salt, a versatile intermediate in organic synthesis. The ease of this reaction can also be related to the nucleophilicity of the amino group.

Materials:

  • Substituted Aniline (e.g., this compound, aniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, suspend the substituted aniline (0.01 mol) in a mixture of concentrated HCl (0.03 mol) and 20 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.011 mol) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt suspension, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.

  • The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • The resulting diazonium salt solution is typically used immediately in subsequent reactions, such as azo coupling or Sandmeyer reactions.

The stability of the diazonium salt formed can vary depending on the substituents present on the aromatic ring.

Conclusion

The reactivity of this compound is significantly diminished in electrophilic reactions compared to aniline and many other substituted anilines. This is a direct consequence of the powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups, as evidenced by its very low predicted pKa. This reduced nucleophilicity of the amino group and deactivation of the aromatic ring are critical considerations for its use in synthetic chemistry. However, the electron-deficient nature of the aromatic ring in this compound may enhance its reactivity towards nucleophilic aromatic substitution. The provided experimental protocols offer a framework for the empirical comparison of its reactivity with other anilines in a laboratory setting. A thorough understanding of these structure-reactivity relationships is paramount for the strategic design of synthetic routes and the development of novel molecules in the pharmaceutical and chemical industries.

References

Analytical methods for the quantification of 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of 2-Amino-5-nitrobenzotrifluoride

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, also known as 4-Nitro-2-(trifluoromethyl)aniline, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative overview of suitable analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) as a primary technique and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The information presented is based on established methods for structurally similar compounds, offering a robust starting point for method development and validation.

Comparison of Analytical Methods

The two most common and effective methods for the quantification of substituted anilines and nitroaromatic compounds are HPLC and GC-MS. The choice between these techniques often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is particularly well-suited for this purpose due to the presence of a chromophore in the molecule.[1][2][3][4][5][6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, offering high sensitivity and selectivity. However, due to the polar nature of the amino group, derivatization is often required to improve the volatility and chromatographic behavior of the analyte.[10][11][12][13][14]

A summary of the typical performance characteristics of these methods, based on data from analogous compounds, is presented in the table below.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of substituted anilines and nitroaromatic compounds using HPLC-UV and GC-MS. These values can serve as a benchmark for the development and validation of a method for this compound.

ParameterHPLC-UVGC-MSReferences
Limit of Detection (LOD) 0.1 - 10 µg/L0.01 - 1 µg/L[2]
Limit of Quantification (LOQ) 0.5 - 50 µg/L0.05 - 5 µg/L[15]
Linearity (r²) > 0.999> 0.995[2][6]
Accuracy (% Recovery) 95 - 105%90 - 110%[2][15]
Precision (% RSD) < 5%< 10%[6][15]

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method with UV detection, which is a common and effective approach for quantifying aromatic amines.[1][3][8]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or formic acid (for pH adjustment).

  • Reference standard of this compound (high purity).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of an amino-containing compound by GC-MS, which typically involves a derivatization step.[11][13][14]

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., acetonitrile, pyridine).

  • Reference standard of this compound.

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Derivatization and Sample Preparation:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of the reference standard or sample into a vial.

    • Dissolve in a suitable solvent (e.g., 100 µL of pyridine).

    • Add the derivatization reagent (e.g., 100 µL of MSTFA).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

    • Cool to room temperature before injection.

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve using derivatized standards and an internal standard if necessary.

  • Quantify the analyte in the sample by comparing its peak area (or the area of a characteristic ion) to the calibration curve.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Derivatization Derivatization Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GCMS_System GC-MS System Setup (Column, Temp Program) GCMS_System->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_Identification Peak Identification (RT & MS) Detection->Peak_Identification Calibration_Curve Construct Calibration Curve Peak_Identification->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for GC-MS analysis.

References

Cross-Validation of HPLC and GC-MS Methods for Aromatic Amine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic amines are a class of organic compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] Due to the carcinogenic and mutagenic potential of many of these compounds, their detection and quantification in environmental, biological, and industrial samples are of high importance.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful analytical techniques employed for this purpose.[3][4]

The choice between HPLC and GC-MS depends on the specific analyte, sample matrix, and the desired analytical performance characteristics such as sensitivity and selectivity.[5][6] This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.

Methodology Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a technique well-suited for the analysis of non-volatile and thermally labile compounds, which includes many aromatic amines.[6][7] It separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. HPLC often allows for the direct analysis of aromatic amines without the need for chemical modification (derivatization).[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for volatile and semi-volatile compounds.[1][6] However, many aromatic amines are polar and not sufficiently volatile for direct GC analysis.[1][3] Therefore, a derivatization step is typically required to convert the polar amine group into a less polar, more volatile functional group, improving chromatographic performance.[1][3][5] While adding a step to sample preparation, derivatization can significantly enhance sensitivity and peak shape.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of aromatic amines using HPLC with UV detection.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.[7]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and a buffer like ammonium acetate.[3][5]

    • Flow Rate : Typically 1.0 mL/min.[5]

    • Column Temperature : Maintained at a constant temperature, for instance, 30 °C or 40°C.[2][5]

    • Detection Wavelength : Set at the maximum absorbance of the target aromatic amine (e.g., 240 nm).[5]

    • Injection Volume : 10-20 µL.[2][5]

  • Sample Preparation :

    • Standard Solution : Accurately weigh the aromatic amine reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution.[3] Perform serial dilutions to create calibration standards.[3]

    • Sample Solution : Extract the aromatic amines from the sample matrix using a suitable solvent (e.g., methanol).[3] This may involve vortexing and ultrasonic extraction.[3] The extract is then filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical method for aromatic amine analysis by GC-MS, including a necessary derivatization step.

  • Instrumentation : A standard GC-MS system equipped with an autosampler and a capillary column is used.

  • Sample Preparation & Derivatization :

    • Extraction : Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the amines from the sample matrix.[1][8] For LLE, a solvent like dichloromethane (DCM) can be used.[1]

    • Derivatization : The concentrated extract is derivatized to increase analyte volatility. A common agent is Pentafluoropropionic Anhydride (PFPA).[1] The reaction typically involves adding the derivatizing agent to the extract and incubating at an elevated temperature (e.g., 60°C for 30 minutes).[1]

    • Final Step : After cooling, the derivatized sample is reconstituted in a solvent like hexane for injection.[1]

  • Chromatographic Conditions :

    • Column : A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[5][9]

    • Oven Temperature Program : A temperature gradient is employed, for example, starting at 80°C, holding for 1 minute, then ramping to 280-300°C.[5][9]

    • Injector : Operated in splitless mode at a high temperature (e.g., 280°C).[5]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode : Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity, monitoring a quantifier ion for measurement and at least one qualifier ion for confirmation.[1]

Data Presentation: Performance Comparison

The performance of HPLC and GC-MS methods is evaluated based on several validation parameters as defined by guidelines from the International Council for Harmonisation (ICH).[10][11]

Quantitative Performance Characteristics
ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999[5][11]> 0.99[5][9]
Accuracy (% Recovery) 98 - 102%[5]85 - 115%[5]
Precision (%RSD) < 2%[5][11]< 15%[5][7]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.04 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.1 - 2.0 ng/mL

Note: Values are typical and can vary significantly based on the specific analyte, instrument, and sample matrix.

Qualitative Method Attributes
AttributeHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compounds[6]Volatile and semi-volatile compounds[1]
Derivatization Generally not required[3][7]Often required for polar amines[1][3][7]
Selectivity GoodExcellent (with MS detection)[5]
Sample Throughput Moderate to High[7]Low to Moderate[7]
Analysis Time 10 - 20 minutes[5]20 - 40 minutes[5]
Cost Low to Moderate[7]Moderate to High[7]

Mandatory Visualization: Method Cross-Validation Workflow

The process of cross-validating two different analytical methods involves a systematic comparison of their performance characteristics to ensure that both methods provide equivalent results.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Conclusion A Define Analytical Target Profile (ATP) B Develop HPLC Method A->B C Develop GC-MS Method (incl. Derivatization) A->C D Validate HPLC Method (ICH Guidelines) B->D E Validate GC-MS Method (ICH Guidelines) C->E F Select Representative Samples G Analyze Samples by HPLC F->G H Analyze Samples by GC-MS F->H I Statistical Comparison of Results (e.g., t-test, F-test) G->I H->I J Assess Method Equivalency I->J K Select 'Fit for Purpose' Method J->K

References

A Comparative Guide to the Characterization of Impurities in Commercial 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of impurities in commercial batches of 2-Amino-5-nitrobenzotrifluoride (CAS No. 121-01-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this starting material is critical, as impurities can impact the safety, efficacy, and regulatory compliance of the final products.[1] This document outlines a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling. It also details protocols for forced degradation studies to identify potential degradation products, a crucial step in developing stability-indicating analytical methods.

Overview of Potential Impurities

Impurities in commercial this compound can originate from the synthetic route, degradation of the final product, or improper storage. Common synthetic pathways include the aminolysis of 2-chloro-5-nitrobenzotrifluoride and the nitration of 2-acetylamino-5-fluorobenzotrifluoride followed by hydrolysis. Based on these routes, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2-chloro-5-nitrobenzotrifluoride or 2-acetylamino-5-fluorobenzotrifluoride.

  • Intermediates: Incomplete reaction may lead to the presence of intermediates like 2-acetylamino-3-nitro-5-fluorobenzotrifluoride.

  • Isomeric Impurities: The nitration step can result in the formation of positional isomers, such as 2-amino-3-nitro-5-fluorobenzotrifluoride.[2] Other potential isomeric impurities include 5-Amino-2-nitrobenzotrifluoride and 4-Nitro-3-(trifluoromethyl)aniline.

  • By-products: Side reactions can generate various by-products.

  • Degradation Products: Exposure to heat, light, humidity, or reactive substances can lead to the degradation of this compound.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques for impurity profiling of this compound are HPLC and GC-MS. The choice of method depends on the volatility and thermal stability of the impurities.

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cluster_input Sample cluster_analysis Analytical Techniques cluster_output Results Commercial this compound Commercial this compound HPLC HPLC-UV/DAD Commercial this compound->HPLC Non-volatile & Thermally Labile Impurities GCMS GC-MS Commercial this compound->GCMS Volatile & Semi-volatile Impurities Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile GCMS->Impurity_Profile Degradation_Pathway Degradation Pathway (from Forced Degradation) Impurity_Profile->Degradation_Pathway

Caption: Analytical workflow for impurity characterization.

Table 1: Comparison of HPLC-UV and GC-MS for Impurity Profiling

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Primary Application Quantification of non-volatile and thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities.
Sensitivity Good (ng range).Excellent (pg to fg range).
Selectivity Moderate, based on retention time and UV spectrum.High, based on retention time and mass fragmentation pattern.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar analytes.
Typical Impurities Detected Isomers, non-volatile starting materials, involatile degradation products.Residual solvents, volatile starting materials, low molecular weight by-products.

Experimental Protocols

This protocol describes a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Reference standards for this compound and any known impurities

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the commercial this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify and quantify impurities by comparing their retention times and UV spectra with those of the reference standards.

  • For unknown impurities, estimate the concentration using the peak area relative to the main component, assuming a response factor of 1.0.

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cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Identify Identify Impurities (Retention Time, UV Spectrum) Detect->Identify Quantify Quantify Impurities (Peak Area) Identify->Quantify

Caption: HPLC experimental workflow.

This protocol is designed to identify and quantify volatile and semi-volatile impurities.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate)

  • Reference standards for potential volatile impurities

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable GC-compatible solvent (e.g., dichloromethane).

  • If necessary, perform derivatization for polar analytes to increase volatility.

Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with reference standards and spectral libraries (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing a stability-indicating method.[3][4][5][6]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration.

Analysis: Analyze the stressed samples using the developed HPLC method to separate and identify the degradation products.

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cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC_Analysis HPLC-UV/DAD Analysis Acid->HPLC_Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (105°C) Thermal->HPLC_Analysis Photo Photolytic (UV/Vis Light) Photo->HPLC_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Sample This compound Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Forced degradation study workflow.

Data Presentation and Comparison

The following tables present hypothetical but representative data from the analysis of three different commercial batches of this compound.

Table 2: HPLC Impurity Profile of Commercial Batches

Impurity IDRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)
Impurity 18.50.120.080.15
Impurity 212.3ND0.05ND
Impurity 315.70.250.180.31
Purity - 99.63 99.69 99.54
ND: Not Detected

Table 3: GC-MS Analysis for Volatile Impurities

ImpurityRetention Time (min)Batch A (ppm)Batch B (ppm)Batch C (ppm)
Dichloromethane3.2503565
Toluene5.815ND25
ND: Not Detected

Table 4: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT, min)
Acid Hydrolysis15.2310.1
Base Hydrolysis25.847.4
Oxidation8.5211.5
Thermal5.1113.2
Photolytic12.339.8

Conclusion

The characterization of impurities in this compound is a critical aspect of quality control in the pharmaceutical and agrochemical industries. A combination of HPLC and GC-MS provides a comprehensive impurity profile, covering both non-volatile and volatile species. Forced degradation studies are indispensable for identifying potential degradation products and developing stability-indicating methods. The protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and safety of this important chemical intermediate.

References

A Comparative Guide to the Spectral Analysis of 4-Nitro-α,α,α-trifluoro-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral data for 4-Nitro-α,α,α-trifluoro-o-toluidine and its close structural isomer, 2-Nitro-4-(trifluoromethyl)aniline. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Structural Comparison

The key structural difference between 4-Nitro-α,α,α-trifluoro-o-toluidine and 2-Nitro-4-(trifluoromethyl)aniline lies in the relative positions of the nitro and amino groups on the benzene ring. This positional isomerism is expected to result in subtle but measurable differences in their respective mass, infrared, and nuclear magnetic resonance spectra.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) data for 2-Nitro-4-(trifluoromethyl)aniline is available from the NIST Chemistry WebBook.[2] The spectrum provides valuable information on the fragmentation pattern, which can be compared with the expected fragmentation of 4-Nitro-α,α,α-trifluoro-o-toluidine. Both isomers share the same molecular weight, and thus their molecular ion peaks will be identical. However, the relative intensities of fragment ions may differ due to the different substitution patterns.

Table 1: Comparison of Expected and Observed Mass Spectrometry Data

Feature2-Nitro-4-(trifluoromethyl)aniline (Observed Data)[2]4-Nitro-α,α,α-trifluoro-o-toluidine (Expected)
Molecular Formula C₇H₅F₃N₂O₂C₇H₅F₃N₂O₂
Molecular Weight 206.12 g/mol 206.12 g/mol
Major Fragments (m/z) 206, 189, 160, 140, 112206, expected fragments from loss of NO₂, O, and CF₃

Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Nitro-4-(trifluoromethyl)aniline is also available from the NIST database.[3] The characteristic absorption bands can be compared to the expected bands for 4-Nitro-α,α,α-trifluoro-o-toluidine. The positions of the N-H stretches, N-O stretches (from the nitro group), and C-F stretches are particularly informative.

Table 2: Comparison of Expected and Observed IR Spectroscopy Data

Functional Group2-Nitro-4-(trifluoromethyl)aniline (Observed Wavenumbers, cm⁻¹)[3]4-Nitro-α,α,α-trifluoro-o-toluidine (Expected Wavenumbers, cm⁻¹)
N-H Stretch (Amine) ~3400-3200~3400-3200
Aromatic C-H Stretch ~3100-3000~3100-3000
Asymmetric NO₂ Stretch ~1530~1530
Symmetric NO₂ Stretch ~1350~1350
C-F Stretch ~1300-1100~1300-1100

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific NIST data for NMR was not found for either compound in the initial search, the expected chemical shifts and coupling patterns can be predicted based on standard NMR principles. The aromatic region of the ¹H NMR spectrum would be particularly useful in distinguishing between the two isomers.

Table 3: Predicted ¹H NMR and ¹³C NMR Data

Spectrum2-Nitro-4-(trifluoromethyl)aniline (Predicted)4-Nitro-α,α,α-trifluoro-o-toluidine (Predicted)
¹H NMR (Aromatic Protons) Three distinct signals with specific coupling patternsThree distinct signals with different coupling patterns due to altered substituent positions
¹³C NMR (Aromatic Carbons) Six distinct signalsSix distinct signals with different chemical shifts
¹⁹F NMR A single signal for the -CF₃ groupA single signal for the -CF₃ group, potentially with a slightly different chemical shift

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data discussed.

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: A small volume of the sample is injected into the mass spectrometer, typically through a gas chromatograph (GC-MS) for separation and introduction into the ion source.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The evanescent wave penetrates a short distance into the sample, and some of the infrared radiation is absorbed at specific wavelengths corresponding to the vibrational frequencies of the functional groups.

  • Spectrum Generation: The detector measures the transmitted infrared radiation, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance or absorbance versus wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse is applied to excite the nuclei (e.g., ¹H, ¹³C).

  • Signal Detection: As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by the spectrometer.

  • Spectrum Generation: The detected signals (free induction decay, FID) are subjected to a Fourier transform to produce the NMR spectrum, which shows chemical shifts (in ppm) versus signal intensity.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing and Interpretation cluster_Conclusion Conclusion Sample Compound of Interest Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS GC-MS or Direct Infusion IR Infrared (IR) Spectroscopy Dissolution->IR ATR or Solution Cell NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR NMR Tube MS_Data Mass Spectrum Analysis MS->MS_Data IR_Data IR Spectrum Analysis IR->IR_Data NMR_Data NMR Spectrum Analysis NMR->NMR_Data Structure Structural Elucidation and Comparison MS_Data->Structure IR_Data->Structure NMR_Data->Structure

References

A Comparative Analysis of Trifluoromethylated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) groups into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This powerful building block can significantly modulate a compound's physicochemical properties, thereby enhancing its pharmacokinetic profile and therapeutic efficacy. This guide provides an objective comparison of trifluoromethylated compounds against their non-fluorinated or alternatively-fluorinated counterparts, supported by experimental data. We will delve into two illustrative case studies: the selective COX-2 inhibitor Celecoxib and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.

Case Study 1: Celecoxib vs. a Non-Trifluoromethylated Analog (SC-560)

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its structure features a trifluoromethyl group, which is crucial for its activity and selectivity. For this comparison, we will examine SC-560, a structurally similar compound that lacks the trifluoromethyl group on the pyrazole ring and instead has a trifluoromethyl group at a different position, leading to a different selectivity profile.

Data Presentation
PropertyCelecoxib (with CF3)SC-560 (Comparator)Impact of Trifluoromethyl Group
Target Selectivity Selective COX-2 inhibitorSelective COX-1 inhibitorThe position of the CF3 group dramatically alters enzyme selectivity.
IC50 (COX-1) 15 µM9 nMCelecoxib is significantly less potent against COX-1.
IC50 (COX-2) 0.04 µM6.3 µMCelecoxib is a potent inhibitor of COX-2.
LogP 3.4 (Predicted)[1]Data not availableThe CF3 group generally increases lipophilicity.
Aqueous Solubility 7 mg/L[2]0.3 ± 0.1 µg/mL[3]Celecoxib has higher aqueous solubility than SC-560.
pKa 9.68 (Predicted)[2]Data not availableThe electron-withdrawing nature of the CF3 group can influence the acidity/basicity of nearby functional groups.
Melting Point 157-159°C[2]62.5°C[3]Significant difference in solid-state properties.
Metabolic Stability (Rat, in vivo) t1/2 = 11.2 hours (human, oral)[4]t1/2 = 5.4 hours (rat, IV)[5]Direct comparison is difficult due to different species and administration routes. However, the CF3 group is known to block metabolic oxidation.
Experimental Protocols

Determination of IC50 Values for COX-1 and COX-2

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a variety of commercially available enzyme immunoassay (EIA) kits. A general protocol is as follows:

  • Reagents and Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Prostaglandin screening EIA kit

    • Test compounds (Celecoxib and SC-560) dissolved in a suitable solvent (e.g., DMSO)

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a short period (e.g., 10 minutes) at 37°C.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

    • The concentration of prostaglandin E2 (PGE2) produced is quantified using the EIA kit according to the manufacturer's instructions.

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Mechanism of Action of Celecoxib.

Case Study 2: Fluoxetine vs. a Non-Fluorinated Analog

Fluoxetine, widely known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. A key feature of its structure is the trifluoromethyl group on the phenoxy ring. For our comparison, we will consider its non-fluorinated analog, N-methyl-3-phenyl-3-phenoxypropan-1-amine.

Data Presentation
PropertyFluoxetine (with CF3)N-methyl-3-phenyl-3-phenoxypropan-1-amine (Comparator)Impact of Trifluoromethyl Group
LogP 4.05[4]Predicted to be lowerThe lipophilic CF3 group significantly increases the LogP value.
Aqueous Solubility 14 mg/mL (as HCl salt)[6]Data not availableThe increased lipophilicity from the CF3 group may decrease aqueous solubility.
pKa ~10 (base)[7]Predicted to be similar or slightly higherThe remote CF3 group has a minor electronic effect on the amine's basicity.
Metabolic Stability t1/2 = 4-6 days (chronic use)[8]Data not availableThe CF3 group enhances metabolic stability by blocking oxidation on the aromatic ring.
Experimental Protocols

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

  • Reagents and Materials:

    • n-Octanol (pre-saturated with water)

    • Water or buffer solution (pre-saturated with n-octanol)

    • Test compounds (Fluoxetine and its non-fluorinated analog)

    • Separatory funnel or suitable vials

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • A known amount of the test compound is dissolved in either the n-octanol or aqueous phase.

    • Equal volumes of the n-octanol and aqueous phases are added to the separatory funnel.

    • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Reagents and Materials:

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Test compounds

    • Internal standard for analytical quantification

    • Acetonitrile or other organic solvent to stop the reaction

    • LC-MS/MS system for analysis

  • Procedure:

    • The test compound is incubated with HLMs in the phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Mandatory Visualization

Fluoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Binding Serotonin_receptor 5-HT Receptor Serotonin_synapse->Serotonin_receptor Neuronal_signaling Downstream Neuronal Signaling Serotonin_receptor->Neuronal_signaling Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Caption: Mechanism of Action of Fluoxetine.

Conclusion

The strategic incorporation of trifluoromethyl groups is a powerful tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. As demonstrated in the case studies of Celecoxib and Fluoxetine, the CF3 group can profoundly influence target selectivity, lipophilicity, and metabolic stability. A thorough understanding of these effects, supported by robust experimental data, is crucial for the rational design of novel therapeutics. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and make informed decisions in the drug discovery and development process.

References

A Comparative Guide to HPLC-Based Purity Validation of Synthesized Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized fluorinated amino acids is a critical step in the development of novel therapeutics and research tools. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering a versatile and robust platform for purity assessment. This guide provides an objective comparison of various HPLC-based methods for the purity validation of fluorinated amino acids, supported by experimental data and detailed protocols. Furthermore, it explores alternative and complementary techniques to provide a comprehensive overview of available analytical strategies.

HPLC Methods for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of amino acids and identifying any synthesis-related impurities.[1] Due to the fact that most amino acids lack a strong UV chromophore, derivatization is often necessary to enhance detection sensitivity.[2]

1.1. Pre-column Derivatization RP-HPLC

In this approach, the amino acid is derivatized prior to injection into the HPLC system. This method is widely used due to its high sensitivity and the stability of many commercially available derivatizing reagents.[3]

  • Common Derivatizing Reagents:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a rapid and sensitive method but does not react with secondary amines like proline.[4]

    • 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, UV-active and fluorescent derivatives.[3][5]

    • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent): Used for both purity and enantiomeric analysis, forming diastereomers that can be separated on a standard C18 column.[6][7]

1.2. Post-column Derivatization RP-HPLC

Here, the amino acids are separated in their native form and then derivatized online before reaching the detector. This method is less susceptible to matrix effects but can be more complex to set up.

1.3. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative to RP-HPLC that is well-suited for the separation of polar compounds like underivatized amino acids. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1]

Comparison of HPLC Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantagesTypical LOQ
Pre-column Derivatization RP-HPLC (OPA) Derivatization of primary amines followed by separation on a non-polar stationary phase.High sensitivity, automated derivatization possible.[2][4]Does not detect secondary amines, potential for reagent-related artifacts.16.7–74.7 fmol[8]
Pre-column Derivatization RP-HPLC (FMOC) Derivatization of primary and secondary amines.Broad applicability, stable derivatives.[5]FMOC-OH byproduct can interfere.[3]1-10 pmol[5]
HILIC Partitioning between a polar stationary phase and a semi-aqueous mobile phase.No derivatization required, good for polar analytes.[1]Can have longer equilibration times, sensitive to mobile phase composition.1.2–2.1 µg/mL (non-aromatic), 8–12 ng/mL (aromatic)[1]

Chiral HPLC for Enantiomeric Purity

For chiral fluorinated amino acids, determining the enantiomeric purity is crucial. Chiral HPLC is the gold standard for this analysis.[7]

2.1. Direct Methods: Chiral Stationary Phases (CSPs)

This is the most straightforward approach, where the enantiomers are separated directly on a column containing a chiral selector. Macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) are particularly effective for underivatized amino acids.[9]

2.2. Indirect Methods: Chiral Derivatizing Agents (CDAs)

In this method, the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[7] Marfey's reagent (FDAA) is a common CDA for this purpose.[6]

Comparison of Chiral HPLC Methods

MethodPrincipleAdvantagesDisadvantages
Direct (CSP) Enantioselective interactions with a chiral stationary phase.No derivatization required, direct analysis.[9]CSPs can be expensive and have specific mobile phase requirements.
Indirect (CDA) Formation of diastereomers with a chiral reagent, followed by separation on an achiral column.High sensitivity with fluorescent CDAs, can be used with standard columns.[7]Requires a derivatization step, potential for racemization during derivatization.

Experimental Protocols

3.1. Protocol 1: RP-HPLC Purity Analysis with FMOC Derivatization

Objective: To determine the chemical purity of a synthesized fluorinated amino acid.

Materials:

  • Fluorinated amino acid sample

  • FMOC-Cl derivatizing reagent

  • Borate buffer (pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the fluorinated amino acid in borate buffer to a known concentration (e.g., 1 mg/mL).

  • Derivatization: To 100 µL of the sample solution, add 100 µL of FMOC-Cl solution (in ACN). Mix and let it react for 20 minutes at room temperature.[5]

  • Quenching: Add 100 µL of an amine-containing reagent (e.g., glycine) to react with excess FMOC-Cl.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 10-70% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 310 nm)[3]

    • Injection Volume: 20 µL

3.2. Protocol 2: Chiral HPLC for Enantiomeric Purity using a Chiral Stationary Phase

Objective: To determine the enantiomeric excess (%ee) of a chiral fluorinated amino acid.

Materials:

  • Fluorinated amino acid sample

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Chiral stationary phase column (e.g., macrocyclic glycopeptide-based)

Procedure:

  • Sample Preparation: Dissolve the fluorinated amino acid in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for these columns is a mixture of methanol and water with a small amount of acid or base modifier (e.g., 70:30 Methanol:Water with 0.02% formic acid).[9]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 210 nm or Mass Spectrometry (MS)

    • Injection Volume: 10 µL

Alternative and Complementary Methods

While HPLC is a powerful tool, other techniques can provide valuable and often orthogonal information for purity assessment.

4.1. Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Comparison of HPLC and qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on physicochemical properties.Spectroscopic measurement of nuclear magnetic resonance.
Reference Standard Typically requires a specific reference standard for the analyte.Can use an unrelated, certified internal standard.[11]
Quantitation Relative (area percent) or external/internal standard calibration.Absolute or relative quantitation.[12]
Throughput Can be high with modern UPLC systems.Can be very fast for simple samples.[11]
Destructive YesNo[13]

4.2. Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. It offers high separation efficiency and requires very small sample volumes.[]

Comparison of HPLC and CE

FeatureHPLCCE
Principle Partitioning between a stationary and mobile phase.Electrophoretic mobility in an electric field.
Separation Efficiency HighVery high[]
Sample Volume MicrolitersNanoliters[15]
Sensitivity Generally higher, especially with derivatization.Can be lower, but laser-induced fluorescence (LIF) detection enhances it significantly.[16]
Instrumentation Cost Can be highGenerally lower

Visualizing Workflows

5.1. HPLC Purity Validation Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Synthesized Fluorinated Amino Acid Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) e.g., with FMOC-Cl Dissolution->Derivatization HPLC HPLC System (Pump, Injector, Column) Derivatization->HPLC Inject Sample Column Select Column (e.g., C18 or Chiral) HPLC->Column Detection Detection (UV, FLD, or MS) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Purity Determine Chemical or Enantiomeric Purity Integration->Purity

Caption: General workflow for HPLC-based purity validation of fluorinated amino acids.

5.2. Decision Logic for Purity Analysis Method Selection

G rect_node rect_node start Start: Purity Validation of Fluorinated Amino Acid is_chiral Is the amino acid chiral? start->is_chiral need_absolute Need absolute quantification? is_chiral->need_absolute No chiral_hplc Chiral HPLC (CSP or CDA) is_chiral->chiral_hplc Yes high_throughput High throughput needed? need_absolute->high_throughput No qnmr qNMR need_absolute->qnmr Yes rp_hplc RP-HPLC with Derivatization high_throughput->rp_hplc No ce Capillary Electrophoresis high_throughput->ce Yes

Caption: Decision tree for selecting a suitable purity analysis method.

References

Efficacy Showdown: An In-Depth Comparison of Pesticides Derived from 2-Amino-5-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a detailed comparison of pesticides derived from the chemical intermediate 2-Amino-5-nitrobenzotrifluoride has been published today. This guide, tailored for researchers, scientists, and professionals in drug and pesticide development, provides an objective analysis of the efficacy of key pesticides, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The guide focuses on two prominent pesticides synthesized from precursors structurally related to this compound: the dinitroaniline herbicide Prodiamine and the phenylpyrazole insecticide Fipronil . These pesticides are widely used in agriculture and turf management for their potent and selective activity.

Prodiamine: Pre-emergent Weed Control

Prodiamine is a selective, pre-emergent herbicide valued for its long-lasting control of a broad spectrum of annual grasses and certain broadleaf weeds.[1] Its mode of action involves the inhibition of microtubule formation, a critical process for cell division in plants.[2][3][4] By disrupting microtubule dynamics, Prodiamine effectively halts the growth of germinating weed seedlings.[2]

Efficacy of Prodiamine

Field studies have demonstrated the high efficacy of Prodiamine in controlling weeds such as crabgrass, annual bluegrass, and spurge.[1][5] The effectiveness of Prodiamine is influenced by factors such as application timing, soil temperature, and moisture.[6][7] For optimal performance, it should be applied before weed seeds germinate and watered into the soil.[6]

Comparison with Alternatives

Pendimethalin and Dithiopyr are common alternatives to Prodiamine for pre-emergent weed control.[8] While all three belong to the dinitroaniline class and share a similar mode of action, they differ in terms of soil persistence and the spectrum of weeds controlled. Dithiopyr, for instance, offers some early post-emergent control of crabgrass, a feature not prominent in Prodiamine.[9][10]

HerbicideTarget WeedsApplication TimingSoil Persistence
Prodiamine Annual grasses (e.g., crabgrass, annual bluegrass), some broadleaf weeds[1][5]Pre-emergence[6]Long (up to 6-8 months)[11]
Pendimethalin Annual grasses and certain broadleaf weeds[8]Pre-emergence[8]Moderate
Dithiopyr Annual grasses (with some early post-emergent activity on crabgrass) and broadleaf weeds[9][10]Pre-emergence, early post-emergence[9]Moderate
Experimental Protocol: Prodiamine Efficacy Trial

A typical field trial to evaluate the efficacy of Prodiamine involves the following steps:

  • Site Selection: Choose a site with a known history of the target weed species.

  • Plot Establishment: Mark out uniform plots for each treatment and a control group.

  • Application: Apply the granular or sprayable formulation of Prodiamine at specified rates before weed emergence. Ensure uniform coverage.

  • Irrigation: Water the plots within a few days of application to activate the herbicide.

  • Data Collection: At regular intervals, assess weed control by counting the number of emerged weeds per unit area or by visual rating scales.

  • Analysis: Compare the weed control in the treated plots to the untreated control plots to determine the percentage of efficacy.

Fipronil: Broad-Spectrum Insect Control

Fipronil is a broad-spectrum phenylpyrazole insecticide effective against a wide range of pests, including termites, ants, fleas, ticks, and various agricultural pests.[12][13] It disrupts the insect's central nervous system by blocking GABA-gated chloride channels, leading to hyperexcitation of the contaminated insect's nerves and muscles.[14][15]

Efficacy of Fipronil

Fipronil has demonstrated high efficacy in numerous studies. For instance, in cotton, it has shown excellent control of thrips, plant bugs, and boll weevils at rates significantly lower than some commercial standards.[16] It is also highly effective in controlling fire ants and stored-product insect pests.[17][18]

Comparison with Alternatives

Common alternatives to Fipronil include neonicotinoids like Imidacloprid and pyrethroids like Bifenthrin.[19] While all are effective insecticides, they have different modes of action and environmental profiles. Fipronil's non-repellent nature is a key advantage in social insect control, as foraging insects can carry the insecticide back to the colony.

InsecticideMode of ActionTarget PestsKey Features
Fipronil GABA-gated chloride channel antagonist[14][15]Termites, ants, fleas, ticks, agricultural pests[12][13]Non-repellent, systemic activity[19]
Imidacloprid Nicotinic acetylcholine receptor (nAChR) agonistSucking insects (e.g., aphids, whiteflies), soil insects, fleasSystemic, broad-spectrum
Bifenthrin Sodium channel modulator[19]Wide range of insects including ants, mosquitoes, and spiders[19]Broad-spectrum, contact and stomach action[19]
Experimental Protocol: Fipronil Efficacy Trial (against Fungus-Growing Termites)

A field experiment to assess the efficacy of Fipronil baits against fungus-growing termites can be conducted as follows:

  • Site and Colony Selection: Locate active mounds of the target termite species.

  • Bait Preparation: Prepare baits containing a specific concentration of Fipronil.

  • Bait Application: Place the baits in stations near the active termite mounds.

  • Monitoring: At regular intervals (e.g., 28 and 56 days), inspect the bait stations for termite activity and consumption. Also, assess the health of the termite mound.

  • Data Analysis: Compare the activity and survival of termite colonies in the treated and control groups to determine the efficacy of the Fipronil bait.[20]

Mode of Action Visualizations

To further elucidate the mechanisms of these pesticides, the following diagrams illustrate their respective signaling pathways.

Prodiamine_Mode_of_Action cluster_plant_cell Plant Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Complex Prodiamine-Tubulin Complex Tubulin->Complex CellDivision Cell Division Microtubule->CellDivision Essential for Prodiamine Prodiamine Prodiamine->Tubulin Prodiamine->Complex Complex->Inhibition

Prodiamine's disruption of microtubule polymerization.

Fipronil_Mode_of_Action cluster_neuron Insect Neuron Fipronil Fipronil GABA_Receptor GABA-gated Chloride Channel Fipronil->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens for Hyperexcitation Hyperexcitation (Toxicity) GABA_Receptor->Hyperexcitation Leads to GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-nitrobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Amino-5-nitrobenzotrifluoride (CAS No: 121-01-7). Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with the utmost care and in accordance with established safety protocols.

Hazard and Safety Information

Proper handling and disposal of this compound require a thorough understanding of its hazards. The following table summarizes key safety data.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 4-Nitro-2-(trifluoromethyl)aniline[2]
CAS Number 121-01-7[2]
Molecular Formula C₇H₅F₃N₂O₂[2]
Molecular Weight 206.12 g/mol [2]
GHS Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant[1][2][3]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[1]

  • Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[4]

2. Waste Collection:

  • Solid Waste: Carefully sweep or vacuum the solid material. Avoid generating dust. Place the collected material into a clearly labeled, sealed container suitable for hazardous chemical waste.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste. Place all contaminated items in the same designated hazardous waste container.[4]

  • Solutions: Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[4]

3. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Include the approximate amount of waste in the container.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[4]

  • Observe all federal, state, and local regulations when disposing of the substance.[1] Waste generators must consult these regulations to ensure complete and accurate classification and disposal.[1]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Solid Solid Waste (Sweep/Vacuum) PPE->Solid Liquid Liquid Waste (Collect Solutions) PPE->Liquid Contaminated Contaminated Materials (Gloves, etc.) PPE->Contaminated Container Seal in Labeled Hazardous Waste Container Solid->Container Liquid->Container Contaminated->Container Storage Store in a Cool, Dry, Well-Ventilated Area Container->Storage Disposal Arrange for Pickup by Licensed Disposal Company Storage->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.